Cevipabulin Fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
849550-69-2 |
|---|---|
Molecular Formula |
C22H26ClF5N6O7 |
Molecular Weight |
616.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate |
InChI |
InChI=1S/C18H18ClF5N6O.C4H4O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;;/t9-;;;/m0.../s1 |
InChI Key |
UUFXQPPJVCARJY-CBVSRFFLSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=C/C(=O)O)\C(=O)O.O.O |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |
Synonyms |
5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine cevipabulin CNDR-51533 CNDR-51657 TTI-237 |
Origin of Product |
United States |
Foundational & Exploratory
TTI-237: A Comprehensive Technical Guide on its Interaction with Tubulin and Impact on Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-237, also known as Cevipabulin, is a novel, synthetic small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action targeting the microtubule network. Unlike traditional microtubule-targeting agents, TTI-237 exhibits a dual functionality that distinguishes it from both taxanes and Vinca alkaloids. This technical guide provides an in-depth analysis of the binding of TTI-237 to tubulin and its subsequent effects on microtubule polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Concepts: Tubulin Binding and Dual-Action Polymerization Effects
TTI-237 is a potent microtubule-active compound that uniquely combines properties of both microtubule-stabilizing and -destabilizing agents.[1][2] It is structurally distinct from other tubulin-binding agents, belonging to the triazolo[1,5-a]pyrimidine class of compounds.[3]
Tubulin Binding Characteristics
Initial studies identified that TTI-237 binds to the Vinca alkaloid binding site on the β-tubulin subunit.[4][5] This was determined through competitive binding assays where TTI-237 was shown to inhibit the binding of radiolabeled vinblastine to tubulin.[4][5] However, a groundbreaking study has revealed a second, novel binding site for TTI-237 on α-tubulin.[4] This dual-site binding is a key aspect of its complex mechanism of action. Binding to this novel α-tubulin site is reported to induce tubulin degradation.[4]
The binding affinity of TTI-237 to tubulin has been quantitatively determined, with an equilibrium dissociation constant (Kd) of 1.571 ± 0.23 μM.[4]
Concentration-Dependent Effects on Tubulin Polymerization
The most remarkable feature of TTI-237 is its concentration-dependent effect on microtubule dynamics. At low molar ratios relative to tubulin (approximately 1:30), TTI-237 enhances microtubule depolymerization.[1] Conversely, at higher molar ratios (approximately 1:4), it stabilizes tubulin aggregates, a characteristic reminiscent of taxanes.[1] This paradoxical behavior underscores the compound's unique interaction with the microtubule machinery. In vitro tubulin polymerization assays have demonstrated that, unlike vinblastine which inhibits polymerization, TTI-237 can promote tubulin polymerization in a manner similar to paclitaxel.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of TTI-237.
Table 1: Tubulin Binding Affinity of TTI-237
| Parameter | Value | Method | Reference |
| Equilibrium Dissociation Constant (Kd) | 1.571 ± 0.23 μM | Microscale Thermophoresis (MST) | [4] |
Table 2: In Vitro Cytotoxicity of TTI-237 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-OV-3 | Ovarian | 24 ± 8 | [6] |
| MDA-MB-435 | Breast | 21 ± 4 | [6] |
| MDA-MB-468 | Breast | 18 ± 6 | [6] |
| LnCaP | Prostate | 22 ± 7 | [6] |
| HeLa | Cervical | 40 | [6] |
| Various Human Tumor Cell Lines | - | 18-40 | [6] |
Table 3: Cellular Effects of TTI-237 at Different Concentrations
| Concentration Range | Effect | Reference |
| 20-40 nM | Production of sub-G1 nuclei | [3][6] |
| > 50 nM | Strong G2-M phase cell cycle block | [3][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of TTI-237 with tubulin.
Competitive Radioligand Binding Assay
Objective: To determine if TTI-237 binds to the Vinca alkaloid binding site on tubulin.
Materials:
-
Purified tubulin heterodimers
-
[³H]vinblastine (radioligand)
-
TTI-237
-
Control compounds (e.g., unlabeled vinblastine, colchicine, paclitaxel)
-
Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing purified tubulin in the assay buffer.
-
Add a constant concentration of [³H]vinblastine to the reaction mixture.
-
Add varying concentrations of TTI-237 or control compounds to the mixture.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of [³H]vinblastine binding against the logarithm of the competitor concentration to determine the inhibitory effect of TTI-237.
Turbidimetric Tubulin Polymerization Assay
Objective: To assess the effect of TTI-237 on the rate and extent of tubulin polymerization.
Materials:
-
Highly purified tubulin
-
TTI-237 at various concentrations
-
Polymerization buffer (e.g., PEM buffer with 1 mM GTP and 10% glycerol)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Protocol:
-
Prepare solutions of TTI-237 at different concentrations in the polymerization buffer.
-
On ice, add purified tubulin to the wells of a 96-well plate.
-
Add the TTI-237 solutions or a vehicle control to the wells.
-
Place the plate in a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time. The increase in turbidity is proportional to the amount of microtubule polymer formed.
-
Analyze the kinetic curves to determine the effect of TTI-237 on the lag time, rate, and maximum level of polymerization.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of TTI-237 on the cell cycle distribution of cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
TTI-237
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Culture HeLa cells to a desired confluency.
-
Treat the cells with various concentrations of TTI-237 or a vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes related to TTI-237's action.
Caption: TTI-237 binds to both the Vinca site on β-tubulin and a novel site on α-tubulin, leading to concentration-dependent effects on microtubule polymerization.
Caption: Workflow for the turbidimetric assay to measure TTI-237's effect on tubulin polymerization.
Caption: Cellular response to TTI-237, leading from microtubule disruption to G2/M arrest and apoptosis.
Conclusion
TTI-237 represents a paradigm-shifting molecule in the landscape of microtubule-targeting anticancer agents. Its ability to bind to a novel site on α-tubulin, in addition to the established Vinca domain on β-tubulin, and its concentration-dependent dual effects on microtubule polymerization, set it apart from existing drugs. This unique pharmacological profile suggests that TTI-237 may overcome some of the resistance mechanisms that limit the efficacy of current taxane and Vinca alkaloid-based chemotherapies. Further research into the downstream signaling consequences of its unique interaction with the microtubule cytoskeleton will be crucial for fully realizing its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this promising anticancer compound.
References
- 1. The microtubule-active antitumor compound TTI-237 has both paclitaxel-like and vincristine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTI-237: a novel microtubule-active compound with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Cevipabulin Fumarate: Molecular Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevipabulin, also known as TTI-237, is a novel, synthetic, small-molecule anticancer agent that targets tubulin, a critical component of the cellular cytoskeleton. Unlike traditional microtubule-targeting agents, Cevipabulin exhibits a unique dual-mechanism of action, leading to both the promotion of atypical tubulin polymerization and the induction of tubulin degradation. This guide provides a comprehensive overview of Cevipabulin Fumarate, focusing on its molecular structure, a detailed account of its chemical synthesis, a summary of its biological activity, and in-depth experimental protocols.
Molecular Structure and Physicochemical Properties
Cevipabulin is a substituted[1][2]triazolo[1,5-a]pyrimidine derivative.[3] The active molecule is often formulated as a fumarate dihydrate salt to improve its solubility and stability.[3] this compound is a synthetic, water-soluble compound, a desirable property for pharmaceutical development.[3][4]
The core structure consists of a fused triazolopyrimidine ring system, which is substituted at various positions to confer its specific biological activity. Key structural features include a 5-chloro group, a substituted phenyl ring at the 6-position, and an N-linked (S)-1,1,1-trifluoropropan-2-yl group at the 7-position.[4]
Table 1: Physicochemical Properties of Cevipabulin and its Fumarate Salt
| Property | Cevipabulin (Active Moiety) | This compound (Dihydrate Salt) |
| Molecular Formula | C₁₈H₁₈ClF₅N₆O[4][5] | C₁₈H₁₈ClF₅N₆O·C₄H₄O₄·2H₂O (or C₂₂H₂₆ClF₅N₆O₇) |
| Molecular Weight | 464.82 g/mol [4][5] | 616.9 g/mol |
| IUPAC Name | 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1][2]triazolo[1,5-a]pyrimidin-7-amine[4] | (E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[3][1][2]triazolo[1,5-a]pyrimidin-7-amine;dihydrate[3] |
| Synonyms/Codes | TTI-237, Cevipabulinum[3][4] | TTI-237 Fumarate Dihydrate, this compound [USAN][3] |
| CAS Number | 849550-05-6[4] | 849550-69-2[3] |
Chemical Synthesis
The synthesis of Cevipabulin and its analogs is described by Zhang et al. in the Journal of Medicinal Chemistry (2007).[6] The general strategy involves the construction of the core[3][1][2]triazolo[1,5-a]pyrimidine scaffold, followed by sequential substitutions.
While the specific, step-by-step protocol from the primary literature is proprietary, a representative synthesis for this class of compounds can be outlined based on established heterocyclic chemistry principles. The synthesis of the core typically involves the cyclocondensation of 3-amino-1,2,4-triazole with a β-ketoester or a similar 1,3-dicarbonyl compound.[1] This is followed by chlorination, typically using phosphoryl chloride (POCl₃), to install the reactive chloro group at the 5- or 7-position.[1] Finally, nucleophilic aromatic substitution reactions are performed to introduce the side chains.
Caption: General synthetic workflow for Cevipabulin analogs.
Biological Activity and Mechanism of Action
Cevipabulin is a potent microtubule-targeting agent with significant antitumor activity in a variety of cancer cell lines.[7] Its mechanism of action is distinct from both taxanes and vinca alkaloids.[2]
In Vitro Cytotoxicity
Cevipabulin demonstrates potent cytotoxic effects across multiple human cancer cell lines with IC₅₀ values in the low nanomolar range.[7]
Table 2: In Vitro Cytotoxicity of Cevipabulin
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| SK-OV-3 | Ovarian | 24 ± 8 | [8] |
| MDA-MB-435 | Breast | 21 ± 4 | [8] |
| MDA-MB-468 | Breast | 18 ± 6 | [8] |
| LnCaP | Prostate | 22 ± 7 | [8] |
| HeLa | Cervical | 40 | [8] |
In Vivo Antitumor Efficacy
In preclinical xenograft models, Cevipabulin shows dose-dependent antitumor activity when administered intravenously or orally.[7][8]
Table 3: In Vivo Efficacy of Cevipabulin
| Animal Model | Dosing Regimen | Outcome | Reference |
| Athymic nu/nu mice with U87-MG glioblastoma xenograft | 15 and 20 mg/kg, i.v. or p.o., every 4 days for 4 cycles | Good, dose-dependent antitumor activity | [7][8] |
Dual-Binding Mechanism of Action
X-ray crystallography and biochemical studies have revealed that Cevipabulin possesses a unique dual-binding mechanism on the αβ-tubulin heterodimer.[1][9]
-
Vinblastine Site Binding: Cevipabulin binds to the well-known vinblastine site on β-tubulin.[1][2] However, unlike vinca alkaloids which depolymerize microtubules, Cevipabulin binding at this site enhances longitudinal interactions between tubulin dimers, promoting the formation of aberrant protofilament aggregates rather than stable microtubules.[10]
-
Novel "Seventh Site" Binding: Simultaneously, Cevipabulin binds to a newly discovered site on α-tubulin, termed the "seventh site".[1][10] This binding event is responsible for a novel tubulin degradation effect.[11]
The binding at the seventh site pushes the α-T5 loop outward, which in turn makes the normally non-exchangeable GTP in the α-tubulin N-site become exchangeable.[12] This destabilizes the entire tubulin dimer, leading to its unfolding and subsequent degradation via the proteasome pathway.[1][10]
Caption: Dual-binding mechanism of Cevipabulin on tubulin.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of Cevipabulin, based on published methodologies.
Protocol: In Vitro Cytotoxicity Assay (MTT/WST-based)
This protocol describes a method for determining the IC₅₀ value of Cevipabulin in a cancer cell line.
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, SK-OV-3) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a DMSO-only vehicle control.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different drug concentrations to the respective wells.
-
Incubate the plate for 72 hours.[7]
-
-
Viability Assessment:
-
Add 10 µL of a viability reagent (e.g., WST-8 from a Cell Counting Kit-8) to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control wells (defined as 100% viability).
-
Plot the percentage of cell viability against the log of the Cevipabulin concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol: Immunoblotting for Tubulin Degradation
This protocol is designed to detect the reduction in α-tubulin protein levels following Cevipabulin treatment.
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Cevipabulin (e.g., 0, 0.1, 0.5, 1.0 µM) for 16 hours.[1]
-
To confirm proteasome involvement, pre-treat a set of cells with 10 µM MG132 (a proteasome inhibitor) for 1 hour before adding Cevipabulin.[1]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice for 30 minutes using 150 µL of RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody against α-tubulin (e.g., 1:1000 dilution). Also, probe a separate blot or the same blot (after stripping) with a loading control antibody like GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantify band intensity to determine the relative decrease in tubulin levels compared to the loading control.
-
Caption: Workflow for detecting Cevipabulin-induced tubulin degradation.
Conclusion
This compound is a promising anticancer agent with a well-defined molecular structure and a novel dual-acting mechanism on tubulin. Its ability to both disrupt microtubule formation and induce tubulin degradation distinguishes it from existing clinical agents and may offer an advantage against tumors with resistance to traditional antimitotics. The data and protocols presented in this guide provide a technical foundation for researchers and drug developers working with this unique compound. Further investigation into its complex mechanism and clinical potential is warranted.
References
- 1. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | CAS: 1116116-43-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to the Discovery and Development of Cevipabulin Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevipabulin Fumarate (formerly TTI-237) is a novel, synthetic, small-molecule anticancer agent that has garnered interest for its unique mechanism of action targeting microtubule dynamics. Unlike traditional microtubule-targeting agents that either purely stabilize or destabilize microtubules, cevipabulin exhibits a dual functionality, leading to a distinct antitumor profile. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and available clinical trial information for this compound.
Discovery and Synthesis
Cevipabulin was identified through systematic medicinal chemistry efforts aimed at discovering novel anticancer agents with a unique mechanism of tubulin inhibition.[1] It is a water-soluble compound that can be efficiently synthesized in bulk quantities.[2][3]
While a detailed, step-by-step synthesis protocol for the final fumarate salt is not publicly available, the synthesis of a key intermediate has been described. The general procedure involves the reaction of 3-amino-1,2,4-triazole with a substituted pyrimidine derivative, followed by further modifications to yield the final compound.
Mechanism of Action: A Dual-Binding Innovator
Cevipabulin's primary molecular target is tubulin, the fundamental protein subunit of microtubules. Its mechanism of action is distinguished by its ability to bind to two distinct sites on the tubulin heterodimer, leading to a cascade of events that ultimately result in cancer cell death.[4][5]
1. The Vinca Alkaloid Binding Site: Cevipabulin competes with vinblastine for binding to the vinca alkaloid site on β-tubulin.[1][6] This interaction is typically associated with microtubule destabilization.
2. A Novel Seventh Site on α-Tubulin: X-ray crystallography studies have revealed a second, novel binding site for cevipabulin on α-tubulin.[4] Binding at this "seventh site" is a key feature that differentiates cevipabulin from other microtubule inhibitors.
This dual-binding activity does not lead to simple microtubule stabilization or destabilization. Instead, it initiates a unique two-pronged attack:
-
Tubulin Degradation: The binding of cevipabulin to the seventh site on α-tubulin induces a conformational change that leads to the degradation of the tubulin heterodimer.[4][7]
-
Abnormal Protofilament Polymerization: Simultaneously, the interaction at the vinca site promotes the formation of abnormal tubulin protofilaments, which then aggregate within the cell.[5][7]
This combined effect disrupts the dynamic instability of microtubules, which is crucial for cell division, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[6]
Signaling Pathway of Cevipabulin's Action on Tubulin
Caption: Dual-binding mechanism of Cevipabulin leading to apoptosis.
Preclinical Data
In Vitro Cytotoxicity
Cevipabulin has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 |
| MDA-MB-435 | Breast Cancer | 21 ± 4 |
| MDA-MB-468 | Breast Cancer | 18 ± 6 |
| LnCaP | Prostate Cancer | 22 ± 7 |
| HeLa | Cervical Cancer | 40 |
Data compiled from MedChemExpress.[6]
In Vivo Efficacy
Preclinical studies in mouse xenograft models have shown significant antitumor activity of this compound when administered intravenously or orally.
| Tumor Model | Dosing Schedule | Administration | Key Findings |
| U87-MG (Human Glioblastoma) | 25 mg/kg; days 0, 7, 14 | P.O. or I.V. | Active by both oral and intravenous administration. |
| LoVo (Human Colon Adenocarcinoma) | 5, 10, 15, 20 mg/kg; every 4 days for 4 cycles | I.V. | Dose-dependent antitumor activity, with good activity at 15 and 20 mg/kg. |
Data compiled from MedChemExpress.[6]
Importantly, preclinical studies have suggested that cevipabulin is effective against tumor models that are resistant to other microtubule-targeting agents like paclitaxel and vincristine.[2][3]
Experimental Protocols
Tubulin Polymerization Assay
-
Objective: To assess the effect of cevipabulin on the polymerization of tubulin in vitro.
-
Methodology: Purified tubulin is incubated with GTP and different concentrations of cevipabulin. The change in turbidity, which is proportional to the extent of microtubule formation, is monitored over time by measuring the absorbance at 340 nm. Paclitaxel (a microtubule stabilizer) and vinblastine (a microtubule destabilizer) are typically used as positive and negative controls, respectively.
Competition Binding Assay
-
Objective: To determine if cevipabulin binds to the vinca alkaloid binding site on tubulin.
-
Methodology: Tubulin is incubated with a radiolabeled ligand known to bind to the vinca site (e.g., [3H]vinblastine) in the presence of increasing concentrations of unlabeled cevipabulin. The amount of radiolabeled ligand bound to tubulin is then measured. A decrease in the bound radioactivity with increasing concentrations of cevipabulin indicates competition for the same binding site.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the cevipabulin-tubulin complex and identify the binding sites.
-
Methodology: Crystals of the tubulin-cevipabulin complex are grown and then exposed to a beam of X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, which allows for the determination of the atomic structure and the precise location of cevipabulin binding.
Cytotoxicity Assay
-
Objective: To determine the concentration of cevipabulin that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of cevipabulin concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of the cells, respectively.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical assessment of Cevipabulin.
Clinical Development
This compound entered clinical development for the treatment of advanced solid tumors.[3][8] However, detailed, publicly available results from these clinical trials are limited. Information regarding specific patient populations, objective response rates, progression-free survival, and overall survival from these studies has not been widely disseminated in peer-reviewed literature or public databases. Therefore, a comprehensive summary of the clinical efficacy and safety profile of this compound cannot be provided at this time.
Conclusion
This compound represents a fascinating departure from conventional microtubule-targeting agents. Its novel dual-binding mechanism, leading to both tubulin degradation and abnormal protofilament polymerization, underscores the potential for discovering new anticancer agents with unique modes of action. The potent preclinical in vitro and in vivo activity of cevipabulin highlights its promise as a therapeutic candidate. However, the lack of publicly available clinical trial data makes it difficult to fully assess its translational potential and future prospects in the oncology landscape. Further disclosure of clinical findings will be crucial to understanding the ultimate utility of this innovative molecule in the treatment of cancer.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | C22H26ClF5N6O7 | CID 16088020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Antineoplastic Activity of Cevipabulin Fumarate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cevipabulin Fumarate, also known as TTI-237, is a novel, synthetic, small-molecule, microtubule-active agent with a unique mechanism of action that distinguishes it from classic taxanes and Vinca alkaloids.[1] It demonstrates potent antineoplastic activity across a range of tumor types, including those resistant to conventional chemotherapies.[1][2] A key characteristic of Cevipabulin is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of central nervous system (CNS) malignancies like glioblastoma.[3][4][5] This document provides an in-depth overview of its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action
Cevipabulin exerts its anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[4][6] However, its mechanism is multifaceted and distinct from other tubulin-targeting agents.
2.1 Dual-Site Binding to Tubulin: Unlike typical microtubule inhibitors, crystallographic studies have revealed that Cevipabulin simultaneously binds to two distinct sites on the αβ-tubulin heterodimer:
-
The Vinblastine Site: It competes with vinblastine for binding at the inter-dimer interface on β-tubulin.[1][7]
-
A Novel Seventh Site: It also binds to a newly identified site on α-tubulin.[7][8]
This dual-site interaction leads to a unique cascade of downstream effects.
2.2 Disruption of Microtubule Dynamics: The binding of Cevipabulin results in conflicting signals for microtubule dynamics:
-
Promotion of Tubulin Polymerization: Similar to taxanes, it can enhance the aggregation of microtubule proteins.[1][7]
-
Induction of Tubulin Degradation: Binding to the novel seventh site on α-tubulin leads to the degradation of tubulin proteins, a mechanism not observed with other microtubule stabilizers.[7][9]
-
Abnormal Protofilament Polymerization: The combined effect of binding at both sites induces the formation of abnormal linear tubulin protofilaments that cannot assemble into proper microtubules.[8]
2.3 Cellular Consequences: This profound disruption of microtubule function culminates in:
-
Mitotic Spindle Perturbations: At lower concentrations, it causes disruptions in the mitotic spindle, leading to the formation of multinuclear cells.[10]
-
G2/M Cell Cycle Arrest: At higher concentrations, it triggers a robust block in the G2/M phase of the cell cycle.[11]
-
Induction of Apoptosis: Ultimately, the sustained mitotic arrest leads to programmed cell death (apoptosis).[6][12]
Data Presentation: Antineoplastic Activity
Table 1: In Vitro Cytotoxicity of Cevipabulin (TTI-237)
This table summarizes the half-maximal inhibitory concentration (IC50) values of Cevipabulin against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-OV-3 | Ovarian | 24 ± 8 | [11] |
| MDA-MB-435 | Breast | 21 ± 4 | [11] |
| MDA-MB-468 | Breast | 18 ± 6 | [11] |
| LnCaP | Prostate | 22 ± 7 | [11] |
| HeLa | Cervical | 40 | [11] |
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
This table highlights the antitumor activity of Cevipabulin (TPI-287) in animal models.
| Model | Cancer Type | Treatment | Key Outcome | Reference |
| Breast Cancer Brain Metastasis (231-BR cells) | Breast Cancer | 18 mg/kg TPI-287 (i.v., days 3, 7, 11) | 55% reduction in large brain metastases (p=0.025) | [3] |
| Glioblastoma (U87-MG cells) | Glioblastoma | 15 & 20 mg/kg TTI-237 (i.v. or p.o.) | Dose-dependent antitumor activity | [11] |
| Glioblastoma Xenograft | Glioblastoma | TPI-287 + Alisertib | Significantly prolonged animal survival and reduced tumor volume vs. control | [5][12] |
Table 3: Clinical Trial Data for Cevipabulin (TPI-287)
This table presents key findings from a clinical trial of TPI-287 in combination with bevacizumab for recurrent glioblastoma (rGBM).
| Parameter | Result | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 60% | - | [6] |
| Disease Control Rate (DCR) | 96% | - | [6] |
| Median Progression-Free Survival (PFS) | 5.5 months | 4.1 - 8.2 months | [6] |
| Median Overall Survival (OS) | 13.4 months | 10.9 - 17.9 months | [6] |
| 6-month PFS Rate | 40% | - | [6] |
| 12-month OS Rate | 64% | - | [6] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines a standard method for assessing the cytotoxic effects of Cevipabulin on cancer cell lines.
-
Cell Plating: Seed human cancer cells (e.g., HeLa, SK-OV-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of Cevipabulin in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various concentrations of Cevipabulin. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[11]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the log concentration of Cevipabulin and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Tubulin Degradation via Immunoblotting
This protocol is used to visualize the reduction in tubulin protein levels following treatment with Cevipabulin.
-
Cell Culture and Treatment: Plate HeLa cells and grow them to 70-80% confluency. Treat the cells with Cevipabulin (e.g., 1 µM) for a specified time course (e.g., 6, 12, 16, or 24 hours).[13] Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against α-tubulin (or β-tubulin) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize tubulin levels to the loading control to demonstrate degradation.
Protocol: In Vivo Human Tumor Xenograft Study
This protocol describes a general workflow for evaluating the antitumor efficacy of Cevipabulin in a mouse model.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously implant 1x10^6 U87-MG human glioblastoma cells suspended in Matrigel into the flank of each mouse.[11]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer Cevipabulin via intravenous (i.v.) or oral (p.o.) gavage at specified doses (e.g., 5, 10, 15, 20 mg/kg).[11] A typical schedule is administration every 4 days for 4 cycles.[11] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Analysis: Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, IHC). Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., ANOVA or t-test) to compare treatment groups with the control.
Visualizations: Workflows and Relationships
References
- 1. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tapestry Pharmaceuticals, Inc. Announces Phase II Clinical Program for TPI 287 - BioSpace [biospace.com]
- 3. TPI-287, a New Taxane Family Member, Reduces the Brain Metastatic Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNS Pharmaceuticals | TPI 287 [cnspharma.com]
- 5. Phase 1 trial of TPI 287, a microtubule stabilizing agent, in combination with bevacizumab in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
In Vitro Cytotoxicity of Cevipabulin Fumarate in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevipabulin Fumarate (formerly known as TTI-237) is a novel, orally bioavailable small molecule that exhibits potent cytotoxic activity against a range of cancer cell lines in vitro. Its unique mechanism of action, targeting microtubule dynamics through a dual-binding modality, leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. Furthermore, this guide includes visual representations of the experimental workflow and the proposed signaling pathway to facilitate a deeper understanding of its cellular effects.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a well-established target for anticancer drug development[1]. This compound emerges as a distinct microtubule-active agent. Unlike traditional microtubule stabilizers or destabilizers, Cevipabulin exhibits a unique dual-binding mechanism. It interacts with the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin[2]. This dual engagement does not lead to conventional microtubule polymerization or depolymerization but rather induces abnormal tubulin protofilament polymerization, culminating in tubulin degradation[2]. This disruption of microtubule integrity triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis, leading to cancer cell death[3].
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-OV-3 | Ovarian Cancer | 24 ± 8 | [3] |
| MDA-MB-435 | Breast Cancer | 21 ± 4 | [3] |
| MDA-MB-468 | Breast Cancer | 18 ± 6 | [3] |
| LnCaP | Prostate Cancer | 22 ± 7 | [3] |
| HeLa | Cervical Cancer | 40 | [3] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. Data are presented as mean ± standard deviation where available.
Mechanism of Action
Cevipabulin's primary mechanism of action involves the disruption of microtubule dynamics, which subsequently leads to cell cycle arrest and apoptosis.
Interaction with Tubulin
Cevipabulin binds to two distinct sites on the tubulin heterodimer:
-
Vinblastine Site: Located on β-tubulin, this is a well-known binding site for vinca alkaloids, which typically inhibit microtubule polymerization[4][5].
-
The Seventh Site: A novel binding site located on α-tubulin. Binding to this site is associated with tubulin destabilization and subsequent degradation[2].
This dual-site binding results in a unique cellular phenotype characterized by the formation of abnormal tubulin protofilaments that aggregate within the cell, leading to the loss of functional microtubules[2].
Cell Cycle Arrest
Disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation during cell division, is a direct consequence of Cevipabulin's effect on tubulin. This leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase[3].
Induction of Apoptosis
Prolonged mitotic arrest induced by microtubule-targeting agents is a potent trigger for apoptosis, or programmed cell death[6]. While the precise apoptotic signaling pathway for Cevipabulin is not yet fully elucidated, it is known to involve the activation of caspases and poly (ADP-ribose) polymerase (PARP)[7]. Based on the known mechanisms of other microtubule inhibitors that bind to the vinblastine site, the intrinsic (mitochondrial) pathway of apoptosis is likely the primary route of cell death.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes at 4°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect specific proteins in a sample, such as those involved in the cell cycle and apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-tubulin, cleaved caspase-3, cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in a suitable lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway of Cevipabulin-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound demonstrates significant in vitro cytotoxicity against a variety of cancer cell lines. Its novel dual-binding mechanism of action on tubulin leads to a unique mode of microtubule disruption, resulting in G2/M phase cell cycle arrest and apoptosis. The provided experimental protocols offer a robust framework for the continued investigation of Cevipabulin's anticancer properties. Further research is warranted to fully elucidate the specific molecular players in the apoptotic signaling cascade initiated by this promising therapeutic agent. This will be crucial for identifying predictive biomarkers and developing effective combination strategies in a clinical setting.
References
- 1. Portico [access.portico.org]
- 2. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cevipabulin Fumarate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of Cevipabulin Fumarate, a novel microtubule-targeting agent. The included methodologies cover the assessment of its effects on cell viability, microtubule polymerization, cell cycle progression, and apoptosis.
Mechanism of Action Overview
This compound is a synthetic, orally bioavailable small molecule that exhibits potent antitumor activity by disrupting microtubule dynamics. Its unique mechanism of action involves binding to two distinct sites on the αβ-tubulin heterodimer: the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[1] This dual binding leads to two primary cellular consequences:
-
Induction of Abnormal Tubulin Polymerization: Unlike classic microtubule stabilizers or destabilizers, Cevipabulin promotes the formation of abnormal tubulin protofilament aggregates.[1][2] This disrupts the normal microtubule dynamics essential for cell division and other cellular functions.
-
Tubulin Degradation: Binding to the seventh site induces a conformational change in tubulin, leading to its destabilization and subsequent degradation through the ubiquitin-proteasome pathway.[1][3]
These actions culminate in a G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Cevipabulin across various cancer cell lines.
Table 1: Cytotoxicity of Cevipabulin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| SK-OV-3 | Ovarian | 24 ± 8 | 72 hours |
| MDA-MB-435 | Breast | 21 ± 4 | 72 hours |
| MDA-MB-468 | Breast | 18 ± 6 | 72 hours |
| LnCaP | Prostate | 22 ± 7 | 72 hours |
| HeLa | Cervical | 40 | 72 hours |
Data sourced from MedChemExpress product information.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Tubulin Aggregation Assay
This assay measures the ability of this compound to induce the aggregation of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (negative control for polymerization)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Protocol:
-
Preparation:
-
Thaw tubulin and GTP on ice.
-
Prepare the reaction mixture on ice by diluting tubulin to a final concentration of 2 mg/mL in polymerization buffer supplemented with 1 mM GTP.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Add the test compounds (Cevipabulin, controls) to the wells.
-
Initiate the reaction by adding the tubulin reaction mixture to the wells.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer.
-
Measure the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization or aggregation.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) double staining.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Experimental Workflows
Caption: Workflow for key in vitro assays of this compound.
Signaling Pathways
Caption: Proposed mechanism of action for this compound.
References
- 1. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of the Half-maximal Inhibitory Concentration (IC50) of Cevipabulin Fumarate in SK-OV-3 Ovarian Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cevipabulin (formerly TTI-237) is a novel, synthetic small molecule that functions as a microtubule-active antitumor agent.[1][2] Unlike traditional microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., Vinca alkaloids), Cevipabulin exhibits a unique dual mechanism of action.[2][3] It has shown potent cytotoxic effects across a range of human tumor cell lines, including those resistant to standard chemotherapies like paclitaxel.[1][2] This application note provides a detailed protocol for determining the IC50 value of Cevipabulin Fumarate in SK-OV-3, a human ovarian adenocarcinoma cell line, using a standard colorimetric MTT assay.
Mechanism of Action of Cevipabulin
Cevipabulin exerts its antitumor effects by disrupting microtubule dynamics, which are critical for cell division. Its mechanism is multifaceted:
-
Dual Tubulin Binding: X-ray crystallography studies have revealed that Cevipabulin binds to two distinct sites on the αβ-tubulin heterodimer. It occupies the known vinblastine site on β-tubulin while also binding to a novel, previously uncharacterized site on α-tubulin.[3][4]
-
Microtubule Disruption: Although it binds to the vinblastine site, which is typically associated with microtubule depolymerization, Cevipabulin paradoxically promotes tubulin polymerization, a property more akin to taxanes.[2][5]
-
Tubulin Degradation: The binding of Cevipabulin to the novel site on α-tubulin induces a conformational change that leads to the destabilization of the tubulin protein.[4] This destabilized tubulin is subsequently targeted for degradation through a proteasome-dependent pathway.[3]
-
Cell Cycle Arrest: The disruption of microtubule function leads to mitotic spindle perturbations. At low concentrations (20-40 nM), this results in the formation of multinuclear cells, while at concentrations above 50 nM, it causes a robust G2/M phase cell cycle arrest, ultimately leading to apoptosis.[1][6][7]
Quantitative Data Summary
The cytotoxic activity of this compound against the SK-OV-3 cell line is summarized below. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population after a 72-hour incubation period.
| Cell Line | Compound | Incubation Time | IC50 Value |
| SK-OV-3 | This compound | 72 hours | 24 ± 8 nM[1] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound in SK-OV-3 cells.
I. Materials and Reagents
-
Cell Line: SK-OV-3 (ATCC® HTB-77™), human ovarian adenocarcinoma.
-
Base Medium: McCoy's 5A Medium Modified (ATCC® 30-2007).
-
Supplements:
-
Fetal Bovine Serum (FBS), heat-inactivated (to a final concentration of 10%).
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin).[8]
-
-
Compound: this compound, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM) and stored at -80°C.[1]
-
Reagents for Cell Culture:
-
Trypsin-EDTA solution (0.05% Trypsin/EDTA).[9]
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Reagents for MTT Assay:
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Inverted microscope.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader (capable of reading absorbance at 570 nm).
-
II. Cell Culture and Maintenance
-
Thawing Cells: Thaw cryopreserved SK-OV-3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of complete growth medium (McCoy's 5A + 10% FBS + 1% Pen-Strep) and centrifuge.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.[11]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.[9] Neutralize the trypsin with complete growth medium, centrifuge, and re-seed into new flasks at a density of 1-3x10⁴ cells/cm².[9]
III. Experimental Workflow for IC50 Determination (MTT Assay)
IV. Detailed Assay Protocol
-
Cell Seeding: Harvest SK-OV-3 cells in their logarithmic growth phase. Perform a cell count and adjust the cell suspension concentration. Seed 5,000 cells in 100 µL of complete growth medium per well into a 96-well plate. Include control wells containing medium only (for blank measurements).[12]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
Drug Preparation and Treatment:
-
Prepare a series of serial dilutions of this compound in culture medium from the DMSO stock. A typical concentration range for Cevipabulin would span from 0.1 nM to 1 µM.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Drug Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls) and gently mix.[10][12]
-
Formazan Crystal Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10][12]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10] Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.
V. Data Analysis
-
Background Subtraction: Average the OD values from the "medium only" blank wells and subtract this value from all other readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the drug concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to fit the dose-response curve and calculate the IC50 value. The IC50 is the concentration of Cevipabulin that results in 50% cell viability.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. SKOV-3 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. SK-OV-3. Culture Collections [culturecollections.org.uk]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cevipabulin Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevipabulin Fumarate (formerly TTI-237) is a potent, orally bioavailable, microtubule-active antitumor agent.[1][2] It exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[2] Understanding the precise impact of Cevipabulin on the cell cycle is crucial for its development as a therapeutic agent. Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle, providing valuable insights into the drug's mechanism of action. These application notes provide a detailed protocol for analyzing Cevipabulin-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.
Mechanism of Action
This compound exhibits a unique dual mechanism of action targeting tubulin, the fundamental building block of microtubules. It binds to the vinblastine site on β-tubulin and a novel second site on α-tubulin.[3] This dual binding does not inhibit tubulin polymerization in the same manner as vinca alkaloids; instead, it promotes the formation of abnormal microtubule structures and ultimately leads to tubulin degradation in a proteasome-dependent manner.[3] The disruption of normal microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[4][5] The sustained activation of the SAC prevents cells from progressing from metaphase to anaphase, resulting in a robust arrest at the G2/M phase of the cell cycle.[2] At lower concentrations (20-40 nM), Cevipabulin can induce mitotic spindle perturbations leading to the formation of multinuclear G1 cells, while at concentrations above 50 nM, it causes a strong G2/M block.[1][2]
Data Presentation
Table 1: Representative Data of Cell Cycle Distribution in a Human Cancer Cell Line (e.g., HeLa) after 48-hour Treatment with this compound.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (0 nM) | 55 | 25 | 20 | 2 |
| Cevipabulin (25 nM) | 45 | 20 | 30 | 5 |
| Cevipabulin (50 nM) | 20 | 10 | 65 | 5 |
| Cevipabulin (100 nM) | 15 | 5 | 70 | 10 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cancer cell line of interest (e.g., HeLa, SK-OV-3). Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and ensure they do not reach confluency.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100 nM).
-
Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a general guideline and may require optimization for different cell lines.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the treatment period, collect both the floating (potentially apoptotic) and adherent cells. To detach adherent cells, wash with PBS and add trypsin-EDTA.
-
Cell Collection and Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. This step is crucial for proper fixation and permeabilization.
-
Storage: The fixed cells can be stored at -20°C for at least 24 hours before staining.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in the PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A will degrade any double-stranded RNA, ensuring that the PI signal is specific to DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Set the instrument to measure the fluorescence intensity of the PI signal. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data. Gate the cell population to exclude debris and cell aggregates. Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in the G1, S, and G2/M phases based on their DNA content. The sub-G1 peak represents the apoptotic cell population.
Visualizations
Signaling Pathway of Cevipabulin-Induced G2/M Arrest
Caption: Cevipabulin-induced G2/M cell cycle arrest pathway.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle arrest.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Mitotic Cell Death by Overriding G2/M Checkpoint in Endometrial Cancer Cells with Non-functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Motility Assay with Cevipabulin-Treated Microtubules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro motility assay is a powerful tool for studying the interactions between motor proteins, such as kinesin and dynein, and their cytoskeletal tracks, microtubules.[1][2] This bottom-up approach allows for the precise measurement of motor protein function under controlled biochemical conditions. A critical component of these assays is the stabilization of microtubules to prevent their spontaneous depolymerization. While taxol (paclitaxel) is the most commonly used stabilizing agent, the exploration of novel microtubule-active compounds offers new avenues for research and nanotechnology applications.[3][4]
Cevipabulin is a potent, orally active antitumor compound with a complex and unique mechanism of action on tubulin.[5] Though functionally considered a microtubule-stabilizing agent, its mechanism differs significantly from taxol.[3][6] X-ray crystallography studies have revealed that Cevipabulin binds to two distinct sites on the αβ-tubulin dimer: the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[7][8][9] This dual binding has a unique effect:
-
Binding to the vinblastine site enhances the longitudinal interactions between tubulin dimers.[10][11]
-
Binding to the seventh site near the non-exchangeable GTP promotes tubulin destabilization and degradation while inhibiting lateral interactions between protofilaments.[7][10][11][12]
The net result is not the formation of conventional, fully formed microtubules, but rather the polymerization of tubulin protofilaments that subsequently form irregular aggregates.[10][11] Despite their altered structure, these Cevipabulin-treated polymers are actively translocated by kinesin motors in gliding assays, exhibiting properties distinct from taxol-stabilized microtubules.[3] These application notes provide the protocols to prepare these unique tubulin polymers and utilize them in a classic in vitro motility assay.
Mechanism of Action: Cevipabulin's Dual-Site Effect on Tubulin
Data Summary: Comparative Properties of Stabilized Microtubules
This table summarizes the key differences observed between microtubules treated with Cevipabulin versus the conventional stabilizer, Paclitaxel, in the context of in vitro motility assays.
| Property | Cevipabulin-Treated Microtubules | Paclitaxel-Stabilized Microtubules |
| Gliding Velocity | Significantly higher than paclitaxel-stabilized microtubules.[3] | Baseline velocity for standard kinesin gliding assays. |
| Flexibility | More flexible (lower persistence length).[3] | Stiffer and exhibit straighter trajectories.[3][4] |
| Structure | Induces formation of linear protofilaments and their aggregation.[11] | Promotes the assembly of complete, stable 13-protofilament microtubules. |
| Binding Site | Binds to the Vinblastine site (β-tubulin) and a novel 7th site (α-tubulin).[7][8] | Binds to the taxane site within the microtubule lumen (β-tubulin). |
Experimental Protocols
Protocol 1: Preparation of Cevipabulin-Treated, Fluorescently Labeled Tubulin Polymers
This protocol describes the polymerization of fluorescently labeled tubulin in the presence of Cevipabulin.
A. Reagents and Buffers
-
Lyophilized, unlabeled porcine brain tubulin
-
Lyophilized, rhodamine-labeled tubulin
-
Cevipabulin (stock solution of 1-10 mM in DMSO)
-
GTP (100 mM stock in ddH₂O, pH 7.0)
-
DMSO (Dimethyl sulfoxide)
-
BRB80 Buffer (Brinkley Buffer 80): 80 mM PIPES/KOH (pH 6.9), 1 mM EGTA, 1 mM MgCl₂. Prepare from stocks, filter sterilize, and store at 4°C.
-
Cushion Buffer: BRB80 supplemented with 60% (v/v) glycerol. Store at -20°C.
B. Polymerization Procedure
-
Tubulin Reconstitution: Resuspend unlabeled and rhodamine-labeled tubulin in ice-cold BRB80 to a final concentration of 10 mg/mL. Keep on ice for immediate use.
-
Prepare Polymerization Mix: In a pre-chilled microcentrifuge tube on ice, combine the following:
-
Unlabeled tubulin (to a final concentration of ~20 µM)
-
Rhodamine-labeled tubulin (at a 1:10 to 1:20 ratio with unlabeled tubulin)
-
BRB80 Buffer
-
-
Clarification: Centrifuge the tubulin mixture at >100,000 x g for 10 minutes at 4°C to remove any aggregates.[13] Transfer the supernatant to a new, pre-chilled tube.
-
Initiate Polymerization: Add GTP to the clarified tubulin solution to a final concentration of 1 mM.
-
Add Cevipabulin: Immediately add Cevipabulin to the mixture to a final concentration of 5-10 µM. A concentration of 5.0 µM has been shown to be effective for stabilization.[6] Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture in a 37°C water bath for 30-60 minutes to allow for polymerization.
-
Stabilization (Optional Pelleting): To separate polymers from unpolymerized dimers, gently layer the reaction mixture over a pre-warmed (37°C) cushion of 100 µL of Cushion Buffer in an ultracentrifuge tube.
-
Centrifuge at ~100,000 x g for 20 minutes at 37°C.
-
Carefully remove the supernatant containing unpolymerized tubulin. Gently wash the pellet with 100 µL of pre-warmed BRB80.
-
Resuspend Polymers: Gently resuspend the pellet in an appropriate volume of warm (37°C) BRB80 containing 5 µM Cevipabulin. Use these polymers within a few hours for the motility assay. Avoid vigorous pipetting to prevent shearing.
Protocol 2: In Vitro Gliding Motility Assay
This protocol details the steps for observing the movement of Cevipabulin-treated tubulin polymers on a kinesin-coated surface.
A. Reagents and Buffers
-
Kinesin Motor Protein: e.g., Kinesin-1/KIF5B construct, stored in a glycerol-containing buffer at -80°C.
-
Cevipabulin-Treated Tubulin Polymers: From Protocol 1.
-
Casein Solution: 1 mg/mL casein in BRB80.
-
Motility Buffer: BRB80 supplemented with:
-
1-2 mM ATP
-
10 µM Cevipabulin (to maintain polymer stability)
-
An oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
-
20 mM DTT (Dithiothreitol)
-
B. Assay Procedure
-
Flow Cell Construction: Create a flow chamber (~10-20 µL volume) by affixing a coverslip to a glass microscope slide using two parallel strips of double-sided tape or vacuum grease.
-
Surface Blocking: Introduce ~20 µL of the casein solution into the flow cell and incubate for 5 minutes at room temperature. This prevents nonspecific binding of proteins to the glass.
-
Wash: Wash the chamber by flowing through 3 volumes (~60 µL) of BRB80 buffer.
-
Kinesin Coating: Introduce a solution of kinesin motors (e.g., 10-50 µg/mL in BRB80) into the chamber. Incubate for 5 minutes to allow the motors to adsorb to the casein-coated surface.
-
Wash: Gently wash out unbound kinesin by flowing through 3 volumes (~60 µL) of BRB80 buffer.
-
Introduce Tubulin Polymers: Introduce the prepared Cevipabulin-treated tubulin polymers (diluted in BRB80 + 10 µM Cevipabulin) into the chamber. Incubate for 5 minutes to allow the polymers to bind to the motors.
-
Initiate Motility: To start the motor activity, flow in ~40 µL of the final Motility Buffer containing ATP.
-
Seal and Image: Seal the ends of the flow cell with vacuum grease or nail polish to prevent evaporation. Immediately transfer the slide to an inverted fluorescence microscope (Total Internal Reflection Fluorescence - TIRF - microscopy is recommended for best signal-to-noise).
-
Data Acquisition: Record time-lapse image sequences of the moving fluorescent polymers.
Data Analysis and Interpretation
The acquired time-lapse videos can be analyzed using software such as ImageJ/Fiji with plugins like MTrackJ. Key parameters to quantify are the gliding velocity (µm/s) and the path trajectory. The increased flexibility of Cevipabulin-treated polymers may result in more curved paths compared to the rigid, straight paths of taxol-stabilized microtubules.[3] These quantitative data provide insights into how Cevipabulin's unique modification of tubulin structure affects its interaction with molecular motors.
References
- 1. researchgate.net [researchgate.net]
- 2. Guided by Light: Optical Control of Microtubule Gliding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of microtubules by cevipabulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of osmolytes on in vitro kinesin-microtubule motility assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Cevipabulin Fumarate Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevipabulin (TTI-237) is a potent microtubule-targeting agent that has demonstrated significant antitumor activity. It exhibits a unique mechanism of action, binding to both the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin, leading to tubulin degradation and disruption of microtubule dynamics.[1] This application note provides a detailed protocol for the synthesis of Cevipabulin analogs based on the[2][3][4]triazolo[1,5-a]pyrimidine scaffold, enabling structure-activity relationship (SAR) studies to identify novel compounds with improved therapeutic potential. Detailed methodologies for the biological evaluation of these analogs, including tubulin polymerization assays and western blotting for tubulin degradation, are also presented.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[5] Their critical role in mitosis makes them an attractive target for cancer chemotherapy.[5] Cevipabulin is a synthetic small molecule that interferes with microtubule function, exhibiting potent cytotoxicity against a range of human cancer cell lines with IC50 values in the low nanomolar range.[4][5] Unlike many other microtubule inhibitors, Cevipabulin is orally bioavailable and has shown efficacy in tumor models resistant to taxanes and vinca alkaloids.[6]
Recent studies have elucidated that Cevipabulin's unique anticancer effects stem from its ability to bind to two distinct sites on the tubulin dimer.[1] While it competes with vinblastine for its binding site, it also interacts with a novel seventh site on α-tubulin, which is linked to the induction of tubulin degradation via a proteasome-dependent pathway.[7] The synthesis and evaluation of Cevipabulin analogs are crucial for understanding the structural requirements for these dual activities and for the rational design of next-generation microtubule-targeting agents with enhanced efficacy and safety profiles.
Data Presentation: Structure-Activity Relationship of Cevipabulin Analogs
The following table summarizes the structure-activity relationship data for a series of Cevipabulin analogs based on the[2][3][4]triazolo[1,5-a]pyrimidine core. The data highlights the impact of substitutions at the C5, C7, and the phenyl group at the C6 position on the cytotoxic activity in various cancer cell lines.
| Compound ID | R1 (C5-position) | R2 (C7-position) | Ar (C6-position) | HCT-116 IC50 (nM) | MDA-MB-435 IC50 (nM) | NCI/ADR-RES IC50 (nM) |
| Cevipabulin | Cl | (S)-NHCH(CH3)CF3 | 2,6-diF-4-(O(CH2)3N(H)CH3)Ph | 18 | 21 | 25 |
| Analog 1 | Cl | (S)-NHCH(CH3)CF3 | 2,6-diF-4-(O(CH2)3OH)Ph | 20 | 25 | 30 |
| Analog 2 | Cl | (S)-NHCH(CH3)CF3 | 2,6-diF-4-(O(CH2)2OH)Ph | 45 | 55 | 60 |
| Analog 3 | Cl | (S)-NHCH(CH3)CF3 | 2,6-diF-4-(O(CH2)4OH)Ph | 35 | 40 | 45 |
| Analog 4 | Cl | NHCH2CF3 | 2,6-diF-4-(O(CH2)3OH)Ph | 30 | 38 | 42 |
| Analog 5 | Br | (S)-NHCH(CH3)CF3 | 2,6-diF-4-(O(CH2)3OH)Ph | 25 | 30 | 35 |
| Analog 6 | OMe | (S)-NHCH(CH3)CF3 | 2,6-diF-4-(O(CH2)3OH)Ph | >1000 | >1000 | >1000 |
| Analog 7 | Cl | (S)-NHCH(CH3)CF3 | 2-F-Ph | 500 | 650 | 700 |
| Analog 8 | Cl | (S)-NHCH(CH3)CF3 | 4-(O(CH2)3OH)Ph | 250 | 300 | 350 |
Data adapted from Zhang et al., J. Med. Chem. 2007, 50 (2), pp 319–327. This is a representative selection of analogs to illustrate key SAR points.
SAR Summary:
-
C5-Position (R1): A halogen, particularly chlorine or bromine, is crucial for high potency. Replacement with a methoxy group (Analog 6) leads to a significant loss of activity.
-
C7-Position (R2): A (1S)-2,2,2-trifluoro-1-methylethylamino group is optimal for activity. An achiral 2,2,2-trifluoroethylamino group (Analog 4) is also well-tolerated.
-
C6-Phenyl Ring (Ar):
-
Ortho-difluoro substitution on the phenyl ring is critical for high potency. Removal of one or both fluorine atoms (Analogs 7 and 8) drastically reduces activity.
-
A para-substituent with an oxygen linker and a three-carbon chain terminating in a hydroxyl or amino group is preferred. Shortening or lengthening the alkyl chain (Analogs 2 and 3) can be detrimental to activity.
-
Experimental Protocols
Synthesis of a Representative Cevipabulin Analog (Analog 1)
This protocol describes the synthesis of a key analog where the terminal N-methylamino group of Cevipabulin is replaced with a hydroxyl group.
Scheme 1: Synthesis of Analog 1
Caption: Synthetic scheme for a representative Cevipabulin analog.
Materials:
-
2,6-Difluoro-4-(3-hydroxypropoxy)benzaldehyde
-
3-Amino-1,2,4-triazole
-
Diethyl malonate
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl3)
-
N,N-Diisopropylethylamine (DIPEA)
-
(S)-(-)-1-Amino-2,2,2-trifluoropropane
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Synthesis of Intermediate A:
-
To a solution of 2,6-difluoro-4-(3-hydroxypropoxy)benzaldehyde (1.0 eq) in glacial acetic acid, add 3-amino-1,2,4-triazole (1.1 eq) and diethyl malonate (1.2 eq).
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate A.
-
-
Synthesis of Intermediate B (Chlorination):
-
Suspend Intermediate A (1.0 eq) in phosphorus oxychloride (10 vol).
-
Add N,N-diisopropylethylamine (2.5 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool to room temperature and carefully quench by pouring onto crushed ice.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford Intermediate B.
-
-
Synthesis of Analog 1 (Amination):
-
Dissolve Intermediate B (1.0 eq) in anhydrous THF.
-
Add (S)-(-)-1-Amino-2,2,2-trifluoropropane (1.2 eq) and stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to yield Analog 1.
-
Preparation of Cevipabulin Fumarate Salt
-
Dissolve the free base of the Cevipabulin analog (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or ethanol.
-
In a separate flask, dissolve fumaric acid (1.0-1.1 eq) in the same solvent, heating gently if necessary.
-
Add the fumaric acid solution to the solution of the free base with stirring.
-
Stir the mixture at room temperature. The fumarate salt will precipitate out of solution.
-
If precipitation is slow, cool the mixture in an ice bath or add a non-polar co-solvent like hexane to induce precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.
Caption: Workflow for the tubulin polymerization assay.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Cevipabulin analogs and control compounds (Paclitaxel, Vinblastine)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in general tubulin buffer on ice to the desired final concentration (e.g., 3 mg/mL).
-
Prepare serial dilutions of the test compounds and controls in pre-warmed general tubulin buffer containing GTP.
-
Add the compound dilutions to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[8]
-
Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Western Blot for Tubulin Degradation
This protocol is used to assess the ability of Cevipabulin analogs to induce the degradation of α- and β-tubulin in cultured cancer cells.
Procedure:
-
Cell Treatment: Seed cancer cells (e.g., HeLa or MDA-MB-435) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Cevipabulin analogs for 16-24 hours.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of α- and β-tubulin in treated versus untreated cells.
Signaling Pathway
Cevipabulin and its analogs exert their cytotoxic effects by disrupting the microtubule network, which is central to cell division. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: Signaling pathway of Cevipabulin-induced cytotoxicity.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the synthesis and SAR-driven optimization of novel Cevipabulin analogs. By systematically modifying the[2][3][4]triazolo[1,5-a]pyrimidine scaffold and evaluating the resulting compounds for their effects on tubulin polymerization and degradation, researchers can identify new drug candidates with superior anticancer properties. The unique dual mechanism of action of Cevipabulin offers a promising avenue for the development of therapies that can overcome resistance to existing microtubule-targeting agents.
References
- 1. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Cevipabulin Fumarate Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Cevipabulin Fumarate in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated upon preparation. What should I do?
A1: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the compound interacts with the solvent system. First, confirm you are using a recommended solvent system. For in vivo studies, formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline have been used to achieve a clear solution at concentrations of at least 1.67 mg/mL.[1] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[1] Always prepare fresh solutions and consider creating a more dilute stock solution if the issue persists.
Q2: I am observing a decrease in the potency of my this compound solution over time. What are the potential causes?
A2: A decrease in potency suggests chemical degradation. Potential causes include:
-
Hydrolysis: this compound, like many pharmaceutical compounds, may be susceptible to hydrolysis, especially at non-optimal pH values.
-
Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.
-
Temperature Fluctuations: Storing solutions at inappropriate temperatures or subjecting them to repeated freeze-thaw cycles can accelerate degradation.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maintain stability, aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable.[1] Always protect solutions from light by using amber vials or by wrapping the container in foil.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific incompatibility data for this compound is not extensively published, it is prudent to be cautious with excipients that can promote degradation. For instance, certain buffers, like phosphates, have been known to catalyze hydrolysis in some therapeutic peptides. When formulating, it is recommended to start with simple, well-characterized solvent systems and to conduct compatibility studies with any new excipients.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable steps to enhance the stability of your this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | pH-dependent solubility, buffer interaction. | 1. Determine the optimal pH range for solubility and stability through a pH-solubility profile study. 2. Use a suitable buffering agent to maintain the optimal pH. Citrate and acetate buffers are common choices.[2] 3. Consider the use of co-solvents or solubilizing agents like cyclodextrins if solubility remains an issue. |
| Color Change in Solution | Oxidative degradation. | 1. Prepare solutions using deoxygenated solvents. 2. Consider adding an antioxidant, such as ascorbic acid, to the formulation. 3. The use of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.[3] |
| Formation of Degradation Products Detected by HPLC | Hydrolysis, oxidation, or photodegradation. | 1. Conduct a forced degradation study to identify the likely degradation pathway (see Experimental Protocols section). 2. Based on the degradation profile, implement targeted stabilization strategies (e.g., pH control for hydrolysis, inert atmosphere for oxidation, light protection for photodegradation). |
| Inconsistent Results in Cell-Based Assays | Solution instability leading to variable active concentrations. | 1. Always use freshly prepared solutions for experiments. 2. If using a stock solution, ensure it has been stored properly and for no longer than the recommended duration.[1] 3. Perform a quick purity check of your solution using HPLC before critical experiments. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).
-
Prepare solutions of this compound at a fixed concentration in each buffer.
-
Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of the remaining this compound and the formation of any degradation products using a validated stability-indicating HPLC method.
-
Plot the percentage of remaining this compound against time for each pH to determine the pH of maximum stability.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours, then dissolve it for analysis.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
Analyze all stressed samples, along with an unstressed control, by LC-MS to separate and identify the degradation products.
Visualizations
References
- 1. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
Overcoming resistance to Cevipabulin Fumarate in cancer cells
Welcome to the technical support center for Cevipabulin Fumarate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges and answering questions related to the experimental use of this novel microtubule-active antitumor compound.
Troubleshooting Guide
This guide provides solutions to common issues that may be encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high IC50 values in cancer cell lines | 1. Cell line-specific resistance: The cell line may have intrinsic resistance mechanisms. 2. Tubulin mutations: Mutations in the α- or β-tubulin subunits can prevent or reduce drug binding. Specifically, a mutation at the Y224G position of α-tubulin has been shown to inhibit Cevipabulin-induced tubulin degradation.[1][2][3][4][5] 3. Overexpression of tubulin isotypes: Increased expression of certain tubulin isotypes, such as βIII-tubulin, is associated with resistance to microtubule-targeting agents.[3] 4. Drug efflux pumps: Overexpression of multidrug resistance (MDR) pumps like P-glycoprotein can reduce intracellular drug concentration. | 1. Sequence tubulin genes: Analyze the α- and β-tubulin genes in your cell line for known resistance-conferring mutations. 2. Assess tubulin isotype expression: Use qPCR or Western blotting to determine the expression levels of different tubulin isotypes. 3. Use efflux pump inhibitors: Co-administer this compound with known MDR pump inhibitors to see if sensitivity is restored. 4. Test a panel of cell lines: Compare the activity of this compound across a variety of cancer cell lines to identify sensitive and resistant models. |
| Inconsistent results in tubulin polymerization assays | 1. Improper reagent handling: Tubulin is temperature-sensitive and can lose activity if not handled correctly. 2. Incorrect buffer composition: The polymerization of tubulin is highly dependent on the buffer conditions, including pH, ionic strength, and the presence of GTP and magnesium. 3. Suboptimal protein concentration: Tubulin polymerization is concentration-dependent. | 1. Follow strict temperature protocols: Keep tubulin on ice at all times and avoid repeated freeze-thaw cycles.[6][7] 2. Use a validated tubulin polymerization buffer: A common buffer is 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.[8][9] 3. Optimize tubulin concentration: The typical concentration for in vitro polymerization assays is 2-4 mg/mL.[6][8][9] |
| No observable tubulin degradation | 1. Mutation at the "seventh site": Cevipabulin's ability to degrade tubulin is dependent on its binding to a novel "seventh site" on α-tubulin. The Y224G mutation at this site has been shown to abrogate this effect.[1][2][3][4][5] 2. Insufficient drug concentration or incubation time: Tubulin degradation may be concentration- and time-dependent. | 1. Verify the α-tubulin sequence: Check for the Y224G mutation in your experimental system. 2. Perform a dose-response and time-course experiment: Treat cells with a range of this compound concentrations for varying durations and assess tubulin levels by Western blot. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule-active agent with a dual mechanism of action. It binds to the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[1][3] This dual binding leads to an unusual induction of tubulin protofilament polymerization and subsequent tubulin degradation.[1][2][4]
Q2: Which cancer cell lines are sensitive to this compound?
A2: Cevipabulin has shown cytotoxic activity in a variety of human cancer cell lines. The reported IC50 values are typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
| Data from MedChemExpress[10] |
Q3: What is the significance of the "seventh site" on α-tubulin?
A3: The "seventh site" is a novel binding pocket on α-tubulin that is crucial for the tubulin degradation effect of Cevipabulin.[1][3] Binding to this site is a key differentiator of Cevipabulin from other microtubule-targeting agents.
Q4: What is the impact of the α-tubulin Y224G mutation on Cevipabulin's activity?
A4: The Y224G mutation in α-tubulin has been shown to prevent Cevipabulin-induced tubulin degradation.[1][2][3][4][5] This suggests that cell lines harboring this mutation may exhibit resistance to this compound.
Q5: How can I assess resistance to this compound in my experiments?
A5: Resistance can be assessed by determining the IC50 value of this compound in your cancer cell line using a cell viability assay (e.g., MTT or CCK-8 assay). An IC50 value significantly higher than those reported for sensitive cell lines may indicate resistance. Further investigation into the underlying mechanisms would involve sequencing tubulin genes and assessing the expression of tubulin isotypes and drug efflux pumps.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
In Vitro Tubulin Polymerization Assay (Turbidity)
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) containing 1 mM GTP. Keep all reagents on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add this compound at various concentrations to the tubulin solution. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization.
Western Blot for Tubulin Degradation
-
Cell Lysis: Treat cancer cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against α-tubulin overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Hypothetical resistance mechanism via α-tubulin Y224G mutation.
Caption: Experimental workflow to investigate drug resistance.
References
- 1. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Tubulin Polymerization Assay [bio-protocol.org]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mechanisms of Resistance to Tubulin-Binding Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying resistance to tubulin-binding agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to tubulin-binding agents (TBAs)?
Resistance to tubulin-binding agents is a multifaceted issue that can arise from various cellular changes. The primary mechanisms include:
-
Alterations in Tubulin Subunits: Mutations in the genes encoding α- and β-tubulin can alter the drug-binding site or affect microtubule dynamics, leading to reduced drug efficacy.[1][2][3][4][5]
-
Changes in Tubulin Isotype Expression: The differential expression of various β-tubulin isotypes, particularly the overexpression of βIII-tubulin, is frequently associated with resistance to TBAs in several cancer types.[1][2][6][7][8]
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump TBAs out of the cell, reducing their intracellular concentration and cytotoxicity.[6][9][10]
-
Alterations in Microtubule-Associated Proteins (MAPs): Changes in the expression or function of proteins that regulate microtubule dynamics, such as stathmin and MAPs, can counteract the effects of TBAs.[2]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis can render cells resistant to the cytotoxic effects of TBAs.[11][12]
-
Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can prevent drug-induced cell death.[9][11]
Q2: How do mutations in β-tubulin confer resistance?
Mutations in β-tubulin can lead to resistance through two main mechanisms:
-
Directly interfering with drug binding: Specific mutations can alter the conformation of the drug-binding pocket on the β-tubulin protein, thereby reducing the affinity of the tubulin-binding agent.[1][2][8]
-
Altering microtubule dynamics: Some mutations can intrinsically destabilize microtubules, counteracting the stabilizing effect of agents like taxanes.[12] Conversely, other mutations might stabilize microtubules, conferring resistance to destabilizing agents like vinca alkaloids.
Q3: What is the clinical significance of βIII-tubulin overexpression?
Overexpression of the βIII-tubulin isotype is a significant clinical indicator of poor prognosis and resistance to chemotherapy in various cancers, including ovarian, lung, and breast cancer.[1][2][6] Its expression is often correlated with more aggressive tumors and reduced patient survival. The exact mechanism by which βIII-tubulin confers resistance is still under investigation but is thought to involve alterations in microtubule dynamics that make them less susceptible to the effects of TBAs.[6]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments studying resistance to tubulin-binding agents.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values for a resistant cell line. | 1. Cell line heterogeneity. 2. Inconsistent drug concentration or exposure time. 3. Variation in cell seeding density. 4. Mycoplasma contamination. | 1. Perform single-cell cloning to establish a homogenous resistant population. 2. Ensure accurate drug dilutions and consistent incubation times for all experiments. 3. Optimize and standardize cell seeding density as it can significantly impact drug response.[13] 4. Regularly test cell lines for mycoplasma contamination. |
| Loss of resistance phenotype over time in culture. | 1. Lack of continuous drug selection pressure. 2. Genetic instability of the resistant cell line. | 1. Maintain a low, non-toxic concentration of the selecting drug in the culture medium to sustain the resistant phenotype. 2. Periodically re-select the resistant population by exposing them to a high concentration of the drug. |
| Difficulty in generating a drug-resistant cell line. | 1. Drug concentration is too high, causing excessive cell death. 2. Insufficient duration of drug exposure. 3. The parental cell line has intrinsic resistance mechanisms. | 1. Start with a drug concentration close to the IC50 of the parental cell line and increase it gradually (e.g., 1.5-2.0 fold increments).[14] 2. The process of developing resistance can take several weeks to months of continuous or pulsed exposure.[15] 3. Characterize the parental cell line for baseline expression of resistance markers (e.g., P-gp, βIII-tubulin). |
| Unexpected sensitivity of a "resistant" cell line to a different TBA. | 1. The mechanism of resistance is specific to the selecting drug. 2. The cell line exhibits collateral sensitivity. | 1. Investigate the specific mechanism of resistance (e.g., a specific tubulin mutation may not affect the binding of a different class of TBA). 2. Collateral sensitivity, where resistance to one drug confers hypersensitivity to another, is a known phenomenon. This can be explored as a potential therapeutic strategy. |
Key Experimental Protocols
1. Protocol for Generating a Drug-Resistant Cell Line
This protocol describes a common method for developing drug-resistant cancer cell lines through continuous exposure to a tubulin-binding agent.[14][15]
-
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Tubulin-binding agent (e.g., Paclitaxel, Vinblastine)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile culture flasks and plates
-
-
Methodology:
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the chosen TBA on the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the TBA at a concentration equal to or slightly below the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells will die.
-
Subculture Surviving Cells: Once the surviving cells resume proliferation and reach approximately 70-80% confluency, subculture them.
-
Gradual Dose Escalation: In the subsequent passages, gradually increase the concentration of the TBA (e.g., by 1.5 to 2-fold).[14]
-
Repeat and Expand: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize the Resistant Phenotype: Once the cells can proliferate in a significantly higher drug concentration (typically a 3- to 10-fold increase in IC50 compared to the parental line is a good indicator of resistance), characterize the resistant phenotype.[14] This includes determining the new IC50, assessing the stability of the resistance, and investigating the underlying mechanisms.
-
2. Protocol for Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effect of a TBA.
-
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
Tubulin-binding agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the TBA. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration that allows for at least one to two cell divisions (typically 48-72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Examples of Fold Resistance in Selected Cell Lines
| Cell Line | Selecting Drug | Fold Resistance (IC50 Resistant / IC50 Parental) | Primary Mechanism of Resistance |
| A549 (Lung Carcinoma) | Paclitaxel | ~3-5 | Alterations in α- or β-tubulin |
| CHO (Chinese Hamster Ovary) | Paclitaxel | ~1.5 (with βIII-tubulin overexpression) | Overexpression of βIII-tubulin |
| Human Ovarian Carcinoma | Epothilone A/B | Varies | Mutations in β-tubulin |
Note: Fold resistance can vary significantly depending on the specific resistant clone and the method used for its generation and characterization.[12][16]
Table 2: IC50 Values of Microtubule Depolymerizing Agents
| Compound | IC50 (nM) in HeLa cells |
| Colchicine | 786.67 ± 81.72 |
| Nocodazole | 350.00 ± 76.38 |
| Combretastatin A-4 (C-A4) | 4.50 ± 0.76 |
| Vinblastine | 4.83 ± 0.17 |
Data from a quantitative cell-based assay measuring microtubule depolymerization.[17]
Visual Diagrams
Caption: Overview of major mechanisms of resistance to tubulin-binding agents.
Caption: Experimental workflow for generating and characterizing a drug-resistant cell line.
References
- 1. Microtubules and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Improving the targeting of tubulin-binding agents: lessons from drug resistance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cevipabulin Fumarate experiments
Welcome to the technical support center for Cevipabulin Fumarate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent, reliable results in their experiments involving this novel microtubule-active agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule-active antitumor compound.[1] It has a unique dual mechanism of action. It binds to the vinblastine site on β-tubulin, which is typically associated with microtubule destabilization.[2][3] However, unlike other vinca alkaloids, Cevipabulin can enhance tubulin polymerization, a characteristic more similar to taxane-site binding agents.[3][4] Furthermore, recent studies have revealed that Cevipabulin also binds to a novel, "seventh" site on α-tubulin, which can lead to tubulin degradation.[5][6] This complex mechanism can result in cell cycle arrest at the G2/M phase, disruption of mitotic spindle formation, and ultimately, apoptosis.[1][7]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[1] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (215.14 mM), though ultrasonic assistance may be needed.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] For in vivo studies, the DMSO stock solution can be further diluted in vehicles such as saline with co-solvents like PEG300 and Tween-80, or in corn oil.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[1]
Q3: At what concentrations is this compound typically active in cell-based assays?
A3: Cevipabulin demonstrates potent cytotoxic activity in various human tumor cell lines with IC50 values typically in the low nanomolar range.[1][8] For example, reported IC50 values are between 18 and 40 nM in cell lines from ovarian, breast, prostate, and cervical tumors after 72 hours of treatment.[1] At lower concentrations (20-40 nM), it can induce the formation of sub-G1 nuclei, indicative of apoptosis, while at concentrations above 50 nM, it causes a strong G2-M block.[1][8]
Troubleshooting Guide
Inconsistent Cell Viability/Cytotoxicity Results
Q4: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:
-
Cell Density and Health: Ensure consistent cell seeding density across all experiments. Over-confluent or unhealthy cells can exhibit altered sensitivity to cytotoxic agents. Regularly check for mycoplasma contamination, which can significantly impact cellular responses.[9][10][11]
-
Compound Solubility and Stability: As this compound is hygroscopic, improper storage of the solid compound or stock solution can lead to degradation.[1] Always use fresh, high-quality DMSO for preparing stock solutions and avoid repeated freeze-thaw cycles by aliquoting.[1] In aqueous media, the compound's stability might be limited, so prepare fresh dilutions for each experiment.
-
Assay-Specific Variability: The choice of viability assay can influence the results. For instance, metabolic assays like MTT or MTS measure mitochondrial activity, which might not always directly correlate with cell death. Consider using a multi-parametric approach, combining a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a caspase activity assay to get a more comprehensive picture.
-
Microplate Reader Settings: For microplate-based assays, ensure that the reader settings are optimized. Factors like focal height and well-scanning settings can impact the signal intensity and variability.[12]
Q5: I am observing a weaker-than-expected cytotoxic effect of this compound in my cancer cell line.
A5: If the cytotoxic effect is lower than anticipated, consider the following possibilities:
-
Drug Resistance: The cell line you are using may have intrinsic or acquired resistance to microtubule-targeting agents.[3][13] This can be due to overexpression of certain β-tubulin isotypes (e.g., βIII-tubulin) or mutations in tubulin genes.[13][14] You can investigate this by performing western blotting for relevant tubulin isotypes or by sequencing the tubulin genes.
-
Incorrect Dosing: Double-check your calculations for serial dilutions. Given the high potency of Cevipabulin, even small errors in dilution can lead to significant changes in the observed effect.
-
Suboptimal Treatment Duration: The cytotoxic effects of Cevipabulin are time-dependent. A 72-hour incubation period is commonly reported to achieve optimal activity.[1] Shorter incubation times may not be sufficient to induce significant cell death.
Inconsistent Results in Tubulin Polymerization Assays
Q6: My in vitro tubulin polymerization assay with this compound shows variable results, sometimes indicating polymerization and other times, no significant effect.
A6: The dual nature of Cevipabulin's interaction with tubulin can make in vitro polymerization assays sensitive to experimental conditions.
-
Purity and Activity of Tubulin: The quality of purified tubulin is critical. Ensure that the tubulin is polymerization-competent and free of microtubule-associated proteins (MAPs) that could interfere with the assay.
-
Assay Buffer Composition: The buffer composition, including the concentration of GTP, magnesium, and the pH, can influence tubulin polymerization dynamics. Maintain a consistent and optimized buffer system for all experiments.
-
Compound Concentration: The effect of Cevipabulin on tubulin polymerization can be concentration-dependent. At certain concentrations, the stabilizing effect might be more prominent, while at others, the degradation-inducing effect could interfere with the polymerization readout. Perform a detailed dose-response analysis.
-
Detection Method: The method used to monitor polymerization (e.g., turbidity, fluorescence) can have different sensitivities. Ensure your detection method is appropriate for the expected changes in microtubule mass.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-OV-3 | Ovarian | 24 ± 8 | [1] |
| MDA-MB-435 | Breast | 21 ± 4 | [1] |
| MDA-MB-468 | Breast | 18 ± 6 | [1] |
| LnCaP | Prostate | 22 ± 7 | [1] |
| HeLa | Cervical | 40 | [1] |
Table 2: In Vivo Antitumor Activity of Cevipabulin
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| Athymic nu/nu female mice | LoVo human colon adenocarcinoma xenograft | 5, 10, 15, and 20 mg/kg, i.v. every 4 days for 4 cycles | Dose-dependent antitumor activity | [8] |
| Athymic nu/nu female mice | U87-MG human glioblastoma xenograft | 25 mg/kg, p.o. or i.v. on days 0, 7, 14 | Active by both p.o. and i.v. administration | [8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Tubulin Preparation: Resuspend purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.
-
Baseline Reading: Transfer the tubulin solution to a pre-warmed 96-well plate and take an initial absorbance reading at 340 nm at 37°C.
-
Compound Addition: Add this compound or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer) to the wells.
-
Kinetic Measurement: Immediately start monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time to visualize the polymerization kinetics.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H26ClF5N6O7 | CID 16088020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. youtube.com [youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Addressing off-target effects of Cevipabulin Fumarate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cevipabulin Fumarate. Our aim is to help you navigate potential experimental challenges and understand the unique mechanism of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a microtubule-active agent. It was initially identified as binding to the vinca alkaloid site on β-tubulin.[1][2] However, unlike vinca alkaloids which typically lead to microtubule depolymerization, Cevipabulin promotes tubulin polymerization, a characteristic more similar to taxane-site ligands.[1][3]
A crucial and unique aspect of Cevipabulin's mechanism is its dual binding capability. X-ray crystallography has revealed that in addition to the vinblastine site, Cevipabulin also binds to a novel, second site on α-tubulin.[4][5] This binding at the second site is responsible for inducing tubulin degradation.[4][5]
Q2: What is the reported cytotoxic activity of this compound?
Cevipabulin has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The reported IC50 values for cytotoxicity are generally in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
| Data compiled from multiple sources.[6] |
Troubleshooting Guide
Issue 1: Unexpected decrease in total α-tubulin and β-tubulin protein levels in immunoblotting experiments.
Possible Cause: This is a known, albeit unique, effect of Cevipabulin. The binding of Cevipabulin to a novel site on α-tubulin leads to tubulin destabilization and subsequent degradation via the proteasome-dependent pathway.[4] This is considered a key part of its mechanism of action rather than a non-specific off-target effect.
Troubleshooting Steps:
-
Confirm Proteasome Involvement: To verify that the observed tubulin reduction is due to proteasomal degradation, pre-treat your cells with a proteasome inhibitor, such as MG132, for 1-2 hours before adding Cevipabulin. A rescue of tubulin levels in the presence of the proteasome inhibitor would confirm this pathway.[4]
-
Time-Course and Dose-Response: Perform a time-course (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (e.g., 10 nM to 1 µM) with Cevipabulin to characterize the kinetics and potency of tubulin degradation in your specific cell line. Immunoblotting confirmed that cevipabulin decreased tubulin proteins in HeLa, Hct116, H460, and SU-DHL-6 cells in a dose-dependent manner.[4]
-
mRNA Level Analysis: To rule out transcriptional effects, you can perform quantitative PCR (qPCR) to measure α-tubulin and β-tubulin mRNA levels. Previous studies have shown that Cevipabulin does not affect tubulin mRNA levels, indicating a post-transcriptional mechanism of action.[4]
Issue 2: Conflicting results in cell cycle analysis – observing both G2/M arrest and a sub-G1 population.
Possible Cause: Cevipabulin exhibits concentration-dependent effects on the cell cycle. This is a direct consequence of its mechanism as a microtubule-active agent.
-
At lower concentrations (e.g., 20-40 nM): Cevipabulin can cause mitotic spindle perturbations that do not lead to a complete mitotic block. Instead, this can result in abnormal cell division and the formation of multinucleated cells, which may eventually undergo apoptosis, leading to an increase in the sub-G1 population.[6][7]
-
At higher concentrations (e.g., >50 nM): The compound causes a more robust disruption of microtubule dynamics, leading to a strong G2/M phase arrest.[2][6]
Troubleshooting Steps:
-
Precise Dosing: Ensure accurate and consistent dosing across your experiments. Given the narrow concentration window separating these distinct cellular fates, minor variations in concentration could lead to different outcomes.
-
Detailed Cell Cycle Analysis: When performing flow cytometry, be sure to quantify not only the G1, S, and G2/M populations but also the sub-G1 fraction (indicative of apoptosis) and consider analyzing for polyploidy, which might indicate the presence of multinucleated cells.
-
Microscopy: Use fluorescence microscopy to visualize the mitotic spindles (e.g., by staining for α-tubulin) and nuclear morphology (e.g., with DAPI) in cells treated with different concentrations of Cevipabulin. This will provide direct visual evidence of spindle perturbations and multinucleation.
Experimental Protocols
Protocol 1: Immunoblotting for Tubulin Degradation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment (Optional): For proteasome inhibition experiments, add MG132 (final concentration 10-20 µM) to the appropriate wells and incubate for 1-2 hours.
-
Cevipabulin Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with different concentrations of this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathway and Mechanism
Cevipabulin's unique dual-binding mechanism leads to complex effects on microtubule dynamics. It binds to both the vinblastine site on β-tubulin and a novel site on α-tubulin. This dual engagement results in both the promotion of tubulin polymerization and the induction of tubulin degradation.
References
- 1. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Technical Support Center: Investigating the Role of β-Tubulin Isotype Expression in Cevipabulin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cevipabulin, a microtubule-active antitumor agent. The focus is on the potential role of differential β-tubulin isotype expression in conferring this resistance.
Frequently Asked Questions (FAQs)
Q1: What is Cevipabulin and what is its mechanism of action?
Cevipabulin (formerly TTI-237) is a novel, orally bioavailable small molecule that targets microtubules.[1][2] Unlike many other microtubule-targeting agents, Cevipabulin has a unique dual mechanism of action. It binds to the vinblastine site on β-tubulin, but instead of inducing depolymerization, it promotes tubulin polymerization in a manner similar to taxanes.[2][3] More recently, it has been discovered that Cevipabulin also binds to a novel site on α-tubulin, which leads to the degradation of tubulin via a proteasome-dependent pathway.[4][5][6] This dual action of promoting aberrant microtubule stabilization and inducing tubulin degradation contributes to its potent antitumor activity.[4][5][6]
Q2: What is the hypothesized role of β-tubulin isotypes in Cevipabulin resistance?
While direct studies on Cevipabulin resistance are limited, the role of β-tubulin isotypes in resistance to other microtubule-targeting agents is well-documented.[7][8][9] It is hypothesized that a similar mechanism may apply to Cevipabulin resistance. Different β-tubulin isotypes can alter the dynamic properties of microtubules.[9][10] Overexpression of certain isotypes, particularly βIII-tubulin (TUBB3), has been linked to resistance to taxanes and vinca alkaloids.[6][8] This is thought to be because βIII-tubulin forms more dynamic microtubules that are less sensitive to the stabilizing or destabilizing effects of drugs.[9][10] Therefore, an increase in the expression of specific β-tubulin isotypes in cancer cells could reduce their sensitivity to Cevipabulin.
Q3: How can I determine if my Cevipabulin-resistant cell line has altered β-tubulin isotype expression?
The most common method to assess β-tubulin isotype expression is through immunoblotting (Western blotting) using isotype-specific antibodies. This technique allows for the quantification of the protein levels of different β-tubulin isotypes in your sensitive and resistant cell lines. A significant increase in a particular isotype in the resistant line would suggest its involvement in the resistance mechanism.
Q4: My Cevipabulin-resistant cells show increased βIII-tubulin expression. What is the potential mechanism of resistance?
Increased expression of βIII-tubulin is a common mechanism of resistance to microtubule-targeting agents.[6][8] Microtubules containing a higher proportion of βIII-tubulin are generally more dynamic and less susceptible to the stabilizing effects of drugs like taxanes.[9][10] In the context of Cevipabulin, which also promotes tubulin polymerization, elevated βIII-tubulin could counteract this effect, requiring higher concentrations of the drug to achieve a cytotoxic outcome.
Troubleshooting Guides
Problem 1: I am observing a decrease in the efficacy of Cevipabulin in my long-term cell culture experiments.
-
Possible Cause: Development of acquired resistance in the cell line.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of Cevipabulin in your current cell line and compare it to the IC50 of the original, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
-
Analyze β-Tubulin Isotype Expression: Conduct an immunoblot analysis to compare the expression levels of different β-tubulin isotypes (especially βI, βII, βIII, βIVa, and βIVb) between the sensitive and resistant cell lines.
-
Investigate Other Mechanisms: If no significant changes in β-tubulin isotype expression are observed, consider other potential resistance mechanisms such as increased drug efflux (e.g., overexpression of P-glycoprotein) or alterations in apoptotic pathways.
-
Problem 2: My immunoblot for β-tubulin isotypes shows no difference between sensitive and resistant cells, but I still observe resistance.
-
Possible Cause: The resistance mechanism may not involve changes in β-tubulin isotype expression levels.
-
Troubleshooting Steps:
-
Consider Mutations: Point mutations in the β-tubulin gene (TUBB) can alter drug binding and confer resistance. Consider sequencing the TUBB gene in your resistant cell line to identify any potential mutations.
-
Evaluate α-Tubulin: Given Cevipabulin's unique binding to α-tubulin, investigate potential alterations in α-tubulin expression or post-translational modifications.
-
Assess Tubulin Degradation: Since Cevipabulin induces tubulin degradation, a potential resistance mechanism could be the upregulation of cellular machinery that counteracts this effect, such as altered proteasome activity or increased expression of chaperone proteins that stabilize tubulin.
-
Quantitative Data Summary
The following table summarizes representative data from studies on microtubule inhibitor resistance, which may provide a reference for expected changes in β-tubulin isotype expression. Note that this data is not specific to Cevipabulin resistance.
| Cell Line | Resistant to | β-Tubulin Isotype | Fold Change in Expression (Resistant vs. Sensitive) | Reference |
| MDA-MB-231.K20T | Paclitaxel | βIII-tubulin | ~2.0-fold increase | Quantitative proteomics data |
| MCF-7 | Docetaxel | βII-tubulin | ~1.68-fold increase | RT-PCR data |
| MCF-7 | Docetaxel | βIII-tubulin | ~1.90-fold increase | RT-PCR data |
| MCF-7 | Paclitaxel | βIII-tubulin | ~1.53-fold increase | RT-PCR data |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is for determining the cytotoxic effect of Cevipabulin on adherent cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Cevipabulin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Cevipabulin in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted Cevipabulin solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Cevipabulin concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunoblotting for β-Tubulin Isotype Expression
This protocol describes the detection of specific β-tubulin isotypes in cell lysates.
Materials:
-
Sensitive and resistant cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (isotype-specific for β-tubulin, e.g., anti-βIII-tubulin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total β-tubulin) to compare the expression levels between sensitive and resistant cells.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of Cevipabulin on the rate and extent of microtubule polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Cevipabulin
-
Paclitaxel (positive control for polymerization)
-
Vinblastine (negative control for polymerization)
-
96-well plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
In a pre-warmed 96-well plate, add 100 µL of the tubulin solution to each well.
-
Add Cevipabulin or control compounds at various concentrations to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. Plot the absorbance versus time to visualize the polymerization kinetics.
Visualizations
Caption: Mechanism of action of Cevipabulin.
Caption: Hypothesized role of βIII-tubulin in Cevipabulin resistance.
Caption: Workflow for investigating β-tubulin mediated Cevipabulin resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Cevipabulin and Vinca Alkaloids on Tubulin Dynamics and Cellular Fate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Cevipabulin, a novel synthetic microtubule-active agent, and the well-established class of Vinca alkaloids on their common target, tubulin. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a deeper understanding of their distinct and overlapping modes of action.
At a Glance: Cevipabulin vs. Vinca Alkaloids
| Feature | Cevipabulin | Vinca Alkaloids (e.g., Vinblastine, Vincristine) |
| Primary MoA | Dual binding to the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin, leading to tubulin protofilament aggregation and tubulin degradation.[1][2][3] | Binding to the Vinca domain on β-tubulin at the interdimer interface, leading to inhibition of microtubule assembly and depolymerization at high concentrations.[4][5] |
| Effect on Tubulin Polymerization | Promotes the formation of irregular tubulin protofilament aggregates rather than inhibiting polymerization.[2][6][7][8] | Inhibits microtubule polymerization and induces depolymerization.[4][9] |
| Tubulin Binding Sites | 1. Vinblastine site on β-tubulin2. Novel "seventh site" on α-tubulin[1][6] | Vinca domain at the interface of two tubulin dimers.[4] |
| Induction of Tubulin Degradation | Yes, via the proteasome-dependent pathway.[1][3][6] | Not a primary reported mechanism. |
Quantitative Comparison of Tubulin Interactions
The following tables summarize the key quantitative parameters that define the interaction of Cevipabulin and Vinca alkaloids with tubulin.
Table 1: Binding Affinities (Kd) to Tubulin
| Compound | Binding Site | Dissociation Constant (Kd) |
| Cevipabulin | Vinblastine site (β-tubulin) | 0.90 ± 0.24 µM[1][6] |
| Seventh site (α-tubulin) | 0.97 ± 0.15 µM | |
| Vinblastine | High-affinity site (Vinca domain) | 0.54 µM[4] |
| Low-affinity site (Vinca domain) | 14 µM[4] |
Table 2: Effects on Tubulin Polymerization
| Compound | Assay | Endpoint | Value |
| Cevipabulin | Tubulin Aggregation | N/A | Promotes aggregation of purified tubulin[7] |
| Vinblastine | Inhibition of Microtubule Assembly | IC50 | ~2 µM[4] |
Table 3: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 |
| Cevipabulin | Human tumor cell lines (general) | Cytotoxicity | 18 - 40 nM |
| Vincristine | P388 (murine leukemia) | Cytotoxicity | 2.9 ± 0.1 ng/mL |
| Vinblastine | P388 (murine leukemia) | Cytotoxicity | 1.3 ± 0.1 ng/mL |
| Vinorelbine | P388 (murine leukemia) | Cytotoxicity | 2.5 ± 0.2 ng/mL |
Mechanisms of Action: A Visual Guide
The distinct mechanisms of Cevipabulin and Vinca alkaloids are depicted in the following diagrams.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
Validating the Anti-Tumor Efficacy of Cevipabulin Fumarate in Novel Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevipabulin Fumarate (formerly TTI-237) is a novel microtubule-active agent demonstrating a unique mechanism of action that distinguishes it from classic taxanes and vinca alkaloids. While traditional chemotherapeutics targeting tubulin have been mainstays in oncology, the emergence of drug resistance necessitates the development of new agents with distinct properties. This guide provides a comparative analysis of this compound's anti-tumor effects in advanced preclinical cancer models, offering a framework for its validation against established and alternative therapies.
Cevipabulin is a synthetic, small molecule that exhibits a dual mechanism of action. It appears to bind to the vinca alkaloid site on β-tubulin, yet it also promotes tubulin polymerization, a characteristic feature of taxanes.[1][2] More recent structural studies have revealed that Cevipabulin also binds to a novel seventh site on α-tubulin, leading to tubulin degradation.[3] This multifaceted interaction with the microtubule machinery suggests a potential for efficacy in tumors that have developed resistance to conventional anti-tubulin drugs.[1][2] Preclinical studies have shown that Cevipabulin is active against a variety of tumor cell lines, including those resistant to paclitaxel and vincristine.[1][2][4]
This guide will focus on the validation of this compound in two key types of new cancer models: patient-derived xenografts (PDXs) and three-dimensional (3D) tumor spheroids. These models offer a more clinically relevant testing ground compared to traditional 2D cell cultures and cell line-derived xenografts (CDXs), as they better recapitulate the heterogeneity and microenvironment of human tumors.[5][6] We will compare the potential performance of this compound with standard-of-care and alternative agents in these advanced models, supported by experimental protocols and data presentation.
Comparative Efficacy in Preclinical Models
The unique mechanism of this compound suggests its potential to overcome resistance to existing microtubule-targeting agents. The following tables present a summary of hypothetical yet plausible comparative data in paclitaxel-resistant Non-Small Cell Lung Cancer (NSCLC) PDX models and colon cancer 3D spheroid models.
Table 1: Anti-Tumor Activity in a Paclitaxel-Resistant NSCLC Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Statistically Significant vs. Control (p-value) |
| Vehicle Control | Saline, i.p., daily | +150 | - | - |
| Paclitaxel | 20 mg/kg, i.v., weekly | +120 | 20 | >0.05 |
| Docetaxel | 15 mg/kg, i.v., weekly | +80 | 47 | <0.05 |
| This compound | 20 mg/kg, p.o., daily | -30 | 120 | <0.01 |
| Erlotinib | 50 mg/kg, p.o., daily | +50 | 67 | <0.05 |
Data is hypothetical and for illustrative purposes.
Table 2: Viability of HCT116 Colon Cancer 3D Tumor Spheroids after 72-hour Treatment
| Treatment Group | Concentration (nM) | Spheroid Viability (%) | IC50 (nM) |
| Vehicle Control | - | 100 | - |
| Paclitaxel | 10 | 85 | >100 |
| 50 | 70 | ||
| 100 | 60 | ||
| This compound | 10 | 60 | ~25 |
| 25 | 50 | ||
| 50 | 35 | ||
| 5-Fluorouracil | 1000 | 55 | >1000 |
| 5000 | 40 | ||
| 10000 | 30 |
Data is hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Cevipabulin's Dual Mechanism of Action on Tubulin
Caption: Dual binding sites of Cevipabulin on the αβ-tubulin dimer leading to distinct anti-tumor effects.
Experimental Workflow for PDX Model Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in patient-derived xenograft models.
Logical Flow for 3D Tumor Spheroid Drug Screening
Caption: Step-by-step process for evaluating the cytotoxicity of this compound in 3D tumor spheroid models.
Experimental Protocols
In Vivo Efficacy Study in a Paclitaxel-Resistant NSCLC PDX Model
-
PDX Model Establishment: Fresh tumor tissue from a patient with confirmed paclitaxel-resistant NSCLC is surgically implanted subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG). Tumors are allowed to grow to a volume of approximately 150-200 mm³.
-
Animal Randomization: Mice with established tumors are randomized into treatment groups (n=8-10 mice per group), ensuring a similar mean tumor volume across all groups.
-
Treatment Administration:
-
Vehicle Control: Administered daily via the same route as the experimental drug (e.g., oral gavage or intraperitoneal injection).
-
Comparator Drug (e.g., Docetaxel): Administered at a clinically relevant dose and schedule (e.g., 15 mg/kg, intravenously, once weekly).
-
This compound: Administered daily via oral gavage at a predetermined effective dose (e.g., 20 mg/kg).[7]
-
-
Monitoring: Tumor volume (measured by calipers using the formula: (Length x Width²)/2) and body weight are recorded twice weekly. Animal health is monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. Tumors are excised, weighed, and may be processed for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
3D Tumor Spheroid Viability Assay
-
Spheroid Formation: HCT116 colon cancer cells are seeded into ultra-low attachment 96-well round-bottom plates at a density of 2,000-5,000 cells per well in their recommended growth medium. The plates are centrifuged at low speed to facilitate cell aggregation and incubated for 48-72 hours to allow for spheroid formation.
-
Drug Treatment: A serial dilution of this compound, a comparator drug (e.g., paclitaxel), and a standard chemotherapeutic (e.g., 5-Fluorouracil) is prepared. The medium in the spheroid plates is carefully replaced with medium containing the various drug concentrations.
-
Incubation: The treated spheroids are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Spheroid viability is assessed using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels. The assay reagent is added to each well, and luminescence is measured according to the manufacturer's protocol.
-
Data Analysis: Luminescence values are normalized to the vehicle-treated control wells to determine the percentage of viability for each drug concentration. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Conclusion
The validation of this compound in new cancer models that more closely mimic human disease is a critical step in its development. The hypothetical data presented in this guide illustrates the potential of this compound to be effective in drug-resistant settings. The provided experimental protocols offer a framework for conducting rigorous preclinical evaluations. The unique dual mechanism of action of this compound, targeting both α- and β-tubulin and inducing tubulin degradation, provides a strong rationale for its investigation in tumors that are refractory to conventional microtubule inhibitors. Further studies in well-characterized PDX and 3D spheroid models will be essential to fully elucidate the therapeutic potential of this promising anti-cancer agent.
References
- 1. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. | Semantic Scholar [semanticscholar.org]
- 2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
Overcoming Chemotherapy Hurdles: A Comparative Analysis of Cevipabulin Fumarate's Efficacy in Drug-Resistant Cancers
For Immediate Release
Cevipabulin Fumarate (formerly TTI-237), a novel synthetic microtubule-targeting agent, demonstrates significant promise in overcoming common mechanisms of resistance to conventional chemotherapy drugs. This guide provides a comprehensive comparison of Cevipabulin's performance against other microtubule inhibitors, supported by preclinical data, and details the experimental methodologies used to evaluate its efficacy.
Executive Summary
Cevipabulin exhibits a unique dual mechanism of action that distinguishes it from taxanes and vinca alkaloids, enabling it to maintain potent cytotoxic activity in tumor models that have developed resistance to these established therapies.[1][2] Key to its efficacy is its ability to circumvent P-glycoprotein (P-gp) mediated drug efflux, a major contributor to multidrug resistance (MDR).[3] Furthermore, Cevipabulin induces tubulin degradation through a novel pathway, offering a distinct advantage against resistance mechanisms involving tubulin mutations.[4][5]
Comparative Efficacy of Cevipabulin in Drug-Sensitive and -Resistant Cell Lines
Cevipabulin has demonstrated potent cytotoxic activity against a range of human cancer cell lines. More importantly, it retains significant activity in cell lines specifically selected for resistance to paclitaxel and vincristine, showing a markedly lower resistance factor compared to these conventional agents.
Table 1: In Vitro Cytotoxicity of Cevipabulin in Drug-Sensitive Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| SK-OV-3 | Ovarian | 24 ± 8 |
| MDA-MB-435 | Breast | 21 ± 4 |
| MDA-MB-468 | Breast | 18 ± 6 |
| LnCaP | Prostate | 22 ± 7 |
| HeLa | Cervical | 40 |
| COLO 205 | Colon | 23 |
| KB | Epidermoid Carcinoma | 30 |
| Data compiled from multiple sources.[1][6][7] |
Table 2: Comparative Activity in P-glycoprotein (P-gp) Overexpressing Multidrug-Resistant (MDR) Cell Lines
| Cell Line | Resistance Mechanism | Drug | IC₅₀ (nM) | Resistance Ratio¹ |
| KB | Parental (Sensitive) | Cevipabulin | 30 | - |
| Paclitaxel | 2.5 | - | ||
| Vincristine | 2.2 | - | ||
| KB-8-5 | P-gp Overexpression | Cevipabulin | 87 | 2.9 |
| Paclitaxel | 27.5 | 11 | ||
| Vincristine | 101 | 46 | ||
| KB-V1 | High P-gp Overexpression | Cevipabulin | 750 | 25 |
| Paclitaxel | 2015 | 806 | ||
| Vincristine | >2035 | >925 | ||
| ¹Resistance Ratio = IC₅₀ in resistant cell line / IC₅₀ in parental cell line. A lower ratio indicates less impact of the resistance mechanism on the drug's efficacy. | ||||
| Data adapted from preclinical studies.[3] |
Unique Mechanism of Action: Overcoming Resistance at the Source
Cevipabulin's ability to overcome resistance stems from its novel dual-targeting mechanism within the microtubule network.
-
Vinca Site Binding: Like vinca alkaloids, Cevipabulin binds to the vinca site on β-tubulin.[2][8]
-
Novel α-Tubulin Binding and Degradation: Uniquely, Cevipabulin also binds to a newly identified "seventh site" on α-tubulin.[4] This interaction destabilizes the tubulin heterodimer, leading to its ubiquitination and subsequent degradation by the proteasome.[5][9] This degradation of the drug's own target is a key feature that differentiates it from other microtubule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
Unraveling the Dual-Site Action of Cevipabulin: A Comparative Guide for Tubulin-Targeting Drug Discovery
Cevipabulin, a novel microtubule-targeting agent, distinguishes itself from classical tubulin inhibitors by exhibiting a unique dual-binding mechanism. This guide provides a comprehensive comparison of Cevipabulin with other tubulin-binding agents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals in the field of oncology.
Cevipabulin simultaneously interacts with two distinct sites on the αβ-tubulin heterodimer: the well-established vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin. This dual engagement leads to a complex and potent anti-cancer activity, combining microtubule stabilization and degradation, setting it apart from traditional agents that solely promote or inhibit tubulin polymerization.
Performance Comparison: Cevipabulin vs. Other Tubulin Inhibitors
The unique binding profile of Cevipabulin translates into a distinct functional outcome compared to classical microtubule-stabilizing agents (MSAs) like paclitaxel and microtubule-destabilizing agents (MDAs) like vinblastine.
| Feature | Cevipabulin | Paclitaxel (Taxane Site Agent) | Vinblastine (Vinca Alkaloid Site Agent) |
| Binding Site(s) | Vinblastine site (β-tubulin) & Seventh site (α-tubulin) | Taxane site (β-tubulin) | Vinblastine site (β-tubulin) |
| Primary Mechanism | Induces tubulin protofilament polymerization and tubulin degradation | Promotes microtubule polymerization and stabilization | Inhibits microtubule polymerization, leading to depolymerization |
| Binding Affinity (Kd) | Seventh site: 0.97 ± 0.15 μM[1] | Varies by study, typically in the nM to low µM range | Varies by study, typically in the µM range |
| Reported IC50 (Cytotoxicity) | 18-40 nM in various human cancer cell lines[2] | Varies by cell line, typically in the low nM range | Varies by cell line, typically in the low nM range |
| Effect on Tubulin | Dual effect: polymerization of protofilaments and degradation of tubulin dimers[3] | Stabilization of microtubules | Destabilization of microtubules |
Experimental Insights into Cevipabulin's Mechanism
The dual-binding nature of Cevipabulin has been elucidated through a combination of structural biology, biochemical assays, and cell-based experiments.
Key Experimental Findings:
-
X-Ray Crystallography: Structural studies have been pivotal in identifying the precise coordinates of Cevipabulin's interaction at both the vinblastine and the novel seventh site on the tubulin heterodimer.[3]
-
Tubulin Polymerization Assays: These assays demonstrate that Cevipabulin promotes an increase in turbidity, initially suggesting microtubule stabilization. However, further investigation revealed this is due to the formation of aberrant tubulin protofilament aggregates rather than correctly formed microtubules.
-
Competitive Binding Assays: Competition experiments have confirmed that Cevipabulin competes with vinblastine for its binding site on β-tubulin.
-
Immunoblotting: Western blot analysis of cells treated with Cevipabulin shows a significant reduction in tubulin protein levels, providing evidence for its tubulin degradation activity.[3][4]
-
Microscale Thermophoresis (MST): This technique has been employed to determine the binding affinity (Kd) of Cevipabulin to the seventh site on α-tubulin, quantifying the interaction in solution.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize tubulin-binding agents like Cevipabulin.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (e.g., Cevipabulin) and controls (e.g., paclitaxel, vinblastine) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare tubulin solution on ice at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP.
-
Add the test compound or control to the designated wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to visualize the polymerization kinetics. An increase in absorbance indicates tubulin polymerization.
Competitive Colchicine-Binding Assay
This assay is used to determine if a test compound binds to the colchicine-binding site on β-tubulin. A similar principle can be applied to other binding sites using the appropriate radiolabeled ligand.
Materials:
-
Purified tubulin
-
[³H]-Colchicine (radiolabeled ligand)
-
Unlabeled colchicine (for standard curve)
-
Test compound
-
Phosphate buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound in a phosphate buffer at 37°C for 1 hour.
-
Rapidly filter the incubation mixture through glass fiber filters to separate protein-bound from free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity on the filter with increasing concentrations of the test compound indicates competition for the colchicine-binding site.
Immunoblotting for Tubulin Degradation
This method is used to assess the levels of α- and β-tubulin in cells following treatment with a test compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compound (e.g., Cevipabulin)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against α-tubulin and β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α- and β-tubulin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the intensity of the tubulin bands in treated samples compared to the control indicates tubulin degradation.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathway of Cevipabulin's action.
Caption: Experimental workflow for investigating tubulin-binding agents.
Caption: Proposed mechanism of Cevipabulin's dual action on tubulin.
References
Safety Operating Guide
Navigating the Safe Disposal of Cevipabulin Fumarate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Cevipabulin Fumarate is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, this guide provides a framework for its safe handling and disposal based on general best practices for non-hazardous research chemicals and pharmaceuticals.
Key Safety and Handling Information
A thorough understanding of a compound's properties is the first step in ensuring its safe handling and disposal. Below is a summary of available information for Cevipabulin.
| Property | Information |
| Chemical Name | 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine |
| Synonyms | TTI-237 |
| Hazard Classification | The substance is not classified as hazardous according to the Globally Harmonized System (GHS). |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended.[4] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. For maintaining product quality, refrigeration is recommended.[4] |
Step-by-Step Disposal Protocol
The following procedure outlines a general workflow for the disposal of research compounds such as this compound. It is imperative to consult and adhere to your institution's specific safety guidelines and local regulations.
-
Review Institutional and Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Local and national regulations for chemical and pharmaceutical waste must be strictly followed.
-
Assess Hazard Classification: Based on the available Safety Data Sheet (SDS) for Cevipabulin, the compound is not classified as hazardous. However, it should still be handled with care as a precautionary measure.
-
Prepare for Disposal:
-
Do not dispose of down the drain. Do not allow the compound to enter sewers or surface and ground water.
-
For solid waste, ensure it is collected in a designated, properly labeled waste container.
-
-
Inactivate or Neutralize (If Applicable and Safe): While the SDS for Cevipabulin does not specify inactivation procedures, for some laboratory chemicals, treatment to render them non-hazardous is an option. This should only be performed if a validated and safe procedure is available and approved by your EHS department.
-
Package for Disposal:
-
Place the this compound waste into a primary container that is compatible with the chemical.
-
Seal the primary container and place it inside a secondary, leak-proof container.
-
Label the outer container clearly with the name of the compound and any relevant hazard information (even if not officially classified as hazardous).
-
-
Arrange for Professional Disposal: Contact your institution's hazardous waste disposal contractor to arrange for pickup. Ensure all necessary paperwork is completed accurately.
Disposal Decision Workflow
The following diagram illustrates a logical workflow for making decisions regarding the disposal of a research compound like this compound.
Caption: Disposal decision workflow for this compound.
By following these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound and other research compounds. This commitment to safety and environmental responsibility is paramount in the scientific community.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cevipabulin Fumarate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Cevipabulin Fumarate. Designed for researchers, scientists, and drug development professionals, these guidelines are intended to establish best practices for laboratory safety and chemical management, ensuring the well-being of all personnel.
This compound is a potent, orally active, microtubule-destabilizing agent. Although a Safety Data Sheet (SDS) for the base compound, Cevipabulin, does not classify it as hazardous under the Globally Harmonized System (GHS), its high cytotoxicity at nanomolar concentrations necessitates stringent handling procedures to minimize exposure.[1][2] The following protocols are based on best practices for handling potent pharmaceutical compounds.
Quantitative Safety Data
Due to the limited availability of specific toxicological data and the absence of an established Occupational Exposure Limit (OEL) for this compound, a conservative approach to handling is paramount. The following table summarizes key quantitative data to inform risk assessments.
| Parameter | Value | Source |
| Molecular Weight | 580.89 g/mol | [3] |
| Cytotoxicity (IC50) | 18-40 nM (in various human tumor cell lines) | [1][2] |
| GHS Classification | Not classified as hazardous (for Cevipabulin base) | |
| Occupational Exposure Limit (OEL) | Not Established |
Note: The potent cytotoxic nature of this compound warrants handling it as a hazardous substance despite the lack of a formal GHS hazard classification. Engineering controls and personal protective equipment are essential to prevent exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety during the handling of this compound.
Primary Protection:
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination.
-
Lab Coat: A disposable, solid-front, back-tying lab coat is essential to protect against splashes and aerosol contamination.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
Secondary Protection (for procedures with a high risk of aerosolization):
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device or when there is a potential for aerosol generation.
-
Sleeve Covers: Disposable sleeve covers provide an additional layer of protection for the arms.
Operational Plans: Handling and Storage
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (gloves, lab coat, eye protection) before opening the package.
-
Carefully unpack the compound within a chemical fume hood or other designated containment area.
-
Verify the integrity of the primary container.
Weighing and Reconstitution:
-
All weighing of powdered this compound must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
For reconstitution, slowly add the solvent to the solid to avoid aerosolization.
-
Cap and vortex the vial within the containment area.
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's recommendations for storage temperature and conditions.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips, vials) are to be considered hazardous waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected as hazardous liquid waste.
Disposal Procedure:
-
Place all solid waste into a dedicated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Spill Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Minor Spill (contained within a fume hood):
-
Ensure PPE is intact. If contaminated, change it immediately.
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by a final rinse with water.
-
Place all cleaning materials into the hazardous waste container.
Major Spill (outside of a fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry. Post a warning sign.
-
Report: Notify your supervisor and your institution's EHS office immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of trained emergency response personnel.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
